(2-Methylphenyl)methanesulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCKKLZBFOMMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (2-Methylphenyl)methanesulfonamide
Foreword: Charting the Course for a Novel Sulfonamide Derivative
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents underscores the necessity for a thorough and nuanced understanding of the physicochemical properties of new sulfonamide-containing molecular entities. This guide is dedicated to a specific, and likely novel, compound: (2-Methylphenyl)methanesulfonamide.
Given the nascent nature of this particular molecule, this document will serve as both a technical guide and a strategic blueprint for its comprehensive characterization. We will not merely present data, but rather, we will delve into the causality behind the requisite experimental investigations. This approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this compound, and indeed any new chemical entity, with scientific rigor and a forward-thinking perspective on its potential applications. Our narrative will be grounded in established principles and validated methodologies, ensuring that the insights derived are both trustworthy and actionable.
Molecular Identity and In Silico Exploration
The journey of characterizing a new chemical entity begins with its unambiguous identification. This compound is a derivative of the parent compound, methanesulfonamide. The introduction of a 2-methylphenyl group is anticipated to significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Chemical Structure:
-
IUPAC Name: N-(2-methylphenyl)methanesulfonamide
-
Molecular Formula: C₈H₁₁NO₂S
-
Molecular Weight: 185.24 g/mol
In the absence of empirical data, computational, or in silico, tools provide a valuable preliminary assessment of a molecule's likely properties. These predictions, while not a substitute for experimental validation, are instrumental in guiding initial experimental design and hypothesis generation.
Core Physicochemical Properties: A Roadmap to Empirical Characterization
The following sections outline the critical physicochemical parameters that must be determined experimentally to form a comprehensive profile of this compound. For illustrative purposes, where available, data for the parent compound, methanesulfonamide, is provided to offer a comparative baseline.
Melting Point: A Sentinel of Purity and Identity
The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity and identity. A sharp melting point range is characteristic of a pure substance, whereas a broad and depressed range often suggests the presence of impurities.
Table 1: Core Physicochemical Data for this compound and a Reference Compound
| Property | This compound (Predicted/To Be Determined) | Methanesulfonamide (Reference) | Significance in Drug Development |
| Melting Point (°C) | TBD | 88-94[1] | Purity, stability, and manufacturing considerations. |
| Aqueous Solubility | TBD | Soluble[1] | Crucial for absorption and formulation. |
| pKa | TBD | ~10.9 (Predicted)[2] | Governs ionization state, impacting solubility and membrane permeability. |
| logP (Octanol/Water) | TBD | 0.68580[3] | Predicts lipophilicity and ability to cross biological membranes. |
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a widely adopted and reliable technique for determining the melting point of a crystalline solid.[4]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Initial Rapid Heating: A preliminary, rapid heating is performed to obtain an approximate melting point range.[5]
-
Slow, Controlled Heating: A fresh sample is then heated at a slower, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[6]
-
Observation and Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[6]
Causality of Experimental Choice: This method provides a precise and reproducible measurement of the melting point range. The slow heating rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination.[5]
Caption: Workflow for Capillary Melting Point Determination.
Solubility: The Gateway to Bioavailability
The solubility of a compound, particularly in aqueous and biorelevant media, is a critical determinant of its absorption and, consequently, its bioavailability. Poor solubility is a major hurdle in drug development. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.
Experimental Protocol: Shake-Flask Solubility Determination
This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear, saturated solution is carefully removed, diluted, and analyzed by a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC) to determine the concentration of the dissolved compound.
Causality of Experimental Choice: The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid and liquid phases, providing an accurate and reliable measure of solubility. The use of excess solid ensures that the solution remains saturated throughout the experiment.
Caption: Workflow for Shake-Flask Solubility Determination.
Acid-Base Dissociation Constant (pKa): The Driver of Ionization
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For a sulfonamide, the acidic proton on the nitrogen atom is of primary interest. The ionization state profoundly affects a drug's solubility, absorption, and interaction with its biological target. Potentiometric titration is a common and accurate method for pKa determination.
Partition Coefficient (logP): A Measure of Lipophilicity
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (n-octanol) and an aqueous phase. It is a key indicator of a drug's lipophilicity and its ability to permeate biological membranes. The shake-flask method is also standard for logP determination.
Spectroscopic and Structural Characterization
A comprehensive understanding of a molecule's physicochemical properties is incomplete without its structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, will provide a detailed map of the molecule's atomic connectivity. For instance, the presence of a singlet for the methyl group attached to the sulfur and the characteristic aromatic signals for the 2-methylphenyl group would be expected.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for this compound would include N-H stretching, S=O stretching (asymmetric and symmetric), and C-H stretching from the aromatic and methyl groups.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound with high accuracy, further validating its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide additional structural information.
Safety and Handling
While specific toxicity data for this compound is not available, the safety profile of the parent compound, methanesulfonamide, provides a basis for preliminary handling guidelines. Methanesulfonamide is classified as an irritant, causing skin and serious eye irritation.[9][10][11] Therefore, as a precautionary measure, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area.[11]
Conclusion
The characterization of this compound, as outlined in this guide, represents a systematic and scientifically rigorous approach to understanding a novel chemical entity. By coupling in silico predictions with a well-defined plan for empirical determination of its core physicochemical properties, researchers can build a comprehensive data package. This foundational knowledge is paramount for making informed decisions in the subsequent stages of drug discovery and development, ultimately determining the trajectory and potential success of this promising molecule.
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Hanaee, J., Jouyban, A., Dastmalchi, S., Adibkia, K., & Barzegar-Jalali, M. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(1), 37-43. Retrieved from [Link]
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Hanaee, J., Jouyban, A., Dastmalchi, S., & Barzegar-Jalali, M. (2005). SOLUBILITY PREDICTION OF SULFONAMIDES AT VARIOUS TEMPERATURES USING A SINGLE DETERMINATION. Journal of the Faculty of Pharmacy, Tabriz University of Medical Sciences. Retrieved from [Link]
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Martínez, F., Gómez, A., & Ávila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Safety and Toxicity of 3-Methyl-4-phenyl-3-buten-2-one (CAS 1901-26-4)
Executive Summary
This technical guide provides a comprehensive analysis of the chemical safety and toxicological profile of 3-Methyl-4-phenyl-3-buten-2-one (CAS 1901-26-4). A critical initial clarification is the distinction from CAS 6291-17-4, which has been incorrectly associated with this compound in some databases but correctly identifies 3-Amino-2-methylbutan-2-ol. This document pertains exclusively to 3-Methyl-4-phenyl-3-buten-2-one, CAS 1901-26-4.
As a widely used flavoring agent, this α,β-unsaturated ketone has been rigorously evaluated by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent"[1][2][3]. This guide delves into the scientific rationale behind this assessment, exploring the compound's physicochemical properties, metabolic fate, and the available (though limited) toxicological data. We will examine its chemical reactivity, particularly as a Michael acceptor, and discuss the detoxification pathways that mitigate potential hazards, providing researchers with the foundational knowledge to handle this compound safely and effectively in a laboratory setting.
Chemical Identification and Physicochemical Properties
Correctly identifying a chemical is the bedrock of safety assessment. 3-Methyl-4-phenyl-3-buten-2-one is a member of the benzene and substituted derivatives class of organic compounds[4]. It is recognized by several synonyms, which are crucial to note when reviewing literature and safety documents.
-
IUPAC Name: (3E)-3-Methyl-4-phenylbut-3-en-2-one[3]
-
Synonyms: Benzylidene methyl ethyl ketone, Benzylidene methyl acetone, 3-Benzylidene-2-butanone, FEMA 2734[1][3][6]
The compound's physical and chemical properties dictate its behavior, potential for exposure, and appropriate handling procedures. It exists as a pale yellow crystalline solid with a characteristic sweet, fruity, and camphor-like odor[3][5][6].
| Property | Value | Source |
| Physical Form | Pale yellow crystalline solid | PubChem[3], JECFA[3] |
| Melting Point | 37-38 °C | LookChem[6], ECHEMI[7] |
| Boiling Point | 130-135 °C (at 12 Torr) | ECHEMI[7] |
| Flash Point | 96.3 °C | LookChem[6], ECHEMI[7] |
| Solubility | Insoluble in water; soluble in organic solvents and oils; very soluble in ethanol. | PubChem[3], Smolecule[5] |
| Vapor Pressure | 0.00719 mmHg at 25°C | LookChem[6], ECHEMI[7] |
| LogP (XLogP3) | 2.1 | PubChem[3] |
Regulatory Evaluation and Use as a Flavoring Agent
The primary application of 3-Methyl-4-phenyl-3-buten-2-one is as a flavoring agent in foods and a fragrance ingredient in perfumes[4][5]. Its regulatory status is well-established by prominent international bodies.
-
FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound (FEMA No. 2734) as Generally Recognized as Safe (GRAS) for its intended use as a flavor ingredient[9].
-
FDA: It is listed by the U.S. Food and Drug Administration (FDA) as a substance added to food under 21 CFR 172.515[3].
The consensus from these expert bodies indicates that, for its intended use in food, the estimated dietary exposure is well below any level that would be expected to cause adverse health effects. This assessment is based on a comprehensive evaluation of the available chemical, biochemical, and toxicological data.
Toxicological Profile: A Mechanistic Perspective
While specific, publicly accessible toxicological studies such as acute toxicity (LD50), skin/eye irritation, or genotoxicity for CAS 1901-26-4 are limited in the literature, its safety can be understood through a mechanistic approach focused on its chemical structure and metabolic fate.
The Role of the α,β-Unsaturated Ketone Moiety
The defining structural feature of this molecule is the α,β-unsaturated ketone system. This functional group is an electrophilic Michael acceptor, meaning it can react with biological nucleophiles, most notably the thiol group of glutathione (GSH), via a conjugate addition reaction[10][11].
Caption: Conceptual workflow of Michael addition as a detoxification pathway.
This reaction is a primary detoxification pathway. By covalently binding to GSH, the reactive ketone is neutralized and subsequently eliminated from the body. The rate of this reaction is critical; rapid detoxification prevents the molecule from reacting with other critical nucleophiles like DNA or proteins, which could otherwise lead to toxicity or sensitization. The reactivity of α,β-unsaturated ketones is significantly influenced by substitution, with increased substitution generally impeding nucleophilic addition and reducing reactivity.
Predicted Metabolism and Low Toxicity
For 3-Methyl-4-phenyl-3-buten-2-one, the metabolic pathway is predicted to proceed through three main steps, consistent with other α,β-unsaturated ketones:
-
Michael Addition: Conjugation with endogenous glutathione, catalyzed by glutathione S-transferases (GSTs).
-
Carbonyl Reduction: Reduction of the ketone group to a secondary alcohol.
-
Oxidation: Further oxidation and metabolism of the phenyl ring and alkyl side-chain.
Data from Structural Analogues
In the absence of specific data, information from structurally similar compounds can provide valuable context. 4-Phenyl-3-buten-2-one (Benzylideneacetone, CAS 122-57-6) is a close analogue, differing only by the absence of the α-methyl group.
-
Skin Sensitization: Benzylideneacetone is classified as a skin sensitizer (H317: May cause an allergic skin reaction)[12]. This is a known potential hazard for many α,β-unsaturated carbonyls due to their ability to act as haptens by reacting with skin proteins.
-
Irritation: It is also classified as a skin irritant (H315: Causes skin irritation)[12].
Causality and Insight: The α-methyl group in 3-Methyl-4-phenyl-3-buten-2-one introduces steric hindrance near the carbonyl group, which may modulate its reactivity compared to the unmethylated analogue. While it is prudent to assume a potential for skin sensitization, the JECFA and FEMA evaluations suggest that systemic toxicity via ingestion is very low due to efficient metabolic detoxification before significant systemic distribution can occur.
Hazard Classification and Safety Precautions
Despite its favorable evaluation for food use, handling the pure, concentrated chemical in a research setting requires adherence to standard laboratory safety protocols.
GHS Classification
There is no harmonized GHS classification for 3-Methyl-4-phenyl-3-buten-2-one. Data submitted to the ECHA C&L inventory is largely inconclusive, with the majority of notifiers stating it does not meet the criteria for classification[3]. However, based on the data from its close analogue and the general properties of its chemical class, a cautious approach is warranted. A generic Safety Data Sheet (SDS) for this compound indicates no GHS symbols or signal words are required[13].
Recommended Handling and Storage
The following workflow outlines the decision-making process for safely handling this chemical in a research environment.
Caption: Recommended workflow for handling CAS 1901-26-4 in a laboratory setting.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses conforming to ANSI Z87.1 standards.
-
Skin Protection: Wear standard nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved N95 respirator.
Engineering Controls:
-
Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[6]. For long-term stability, storage at 2-8°C is recommended.
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician if irritation persists.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
Conclusion for the Research Professional
3-Methyl-4-phenyl-3-buten-2-one (CAS 1901-26-4) is a compound with a well-documented history of safe use as a flavoring agent, corroborated by evaluations from JECFA and FEMA. Its low systemic toxicity is attributed to efficient metabolic detoxification, primarily through conjugation with glutathione, which neutralizes its electrophilic α,β-unsaturated ketone moiety.
For laboratory professionals, while systemic risk is low, the potential for skin sensitization—a common characteristic of this chemical class—should be the primary safety consideration. Adherence to standard chemical hygiene practices, including the use of appropriate PPE and handling in well-ventilated areas, is sufficient to mitigate the risks associated with the handling of the pure substance. The lack of a harmonized GHS classification underscores the low overall hazard profile, but it does not eliminate the need for prudent laboratory practice.
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INCHEM. (2003). 3-METHYL-4-PHENYL-3-BUTEN-2-ONE. Summary of Evaluations Performed by the Joint FAO/WHO Expert Committee on Food Additives. [Link]
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INCHEM. (n.d.). ANNEX 4 (JECFA Food Additives Series 48). World Health Organization. [Link]
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World Health Organization (WHO) JECFA. (2021). benzylidene methyl ethyl ketone. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methyl-4-phenyl-3-buten-2-one. PubChem Compound Database. [Link]
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Flavor and Extract Manufacturers Association (FEMA). (n.d.). 3-METHYL-4-PHENYL-3-BUTENE-2-ONE. FEMA GRAS. [Link]
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Defense Technical Information Center (DTIC). (n.d.). Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009) in Female Rats. [Link]
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INCHEM. (2003). 4-PHENYL-3-BUTEN-2-ONE. Summary of Evaluations Performed by the Joint FAO/WHO Expert Committee on Food Additives. [Link]
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ResearchGate. (2019). determination of medium lethal dose (ld50 value) for oral acute toxicity of royal jelly. [Link]
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Solubility of (2-Methylphenyl)methanesulfonamide in Organic Solvents: A Framework for Experimental Determination and Analysis
An In-Depth Technical Guide
Abstract: The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a cornerstone of process development, formulation, and purification in the chemical and pharmaceutical industries. (2-Methylphenyl)methanesulfonamide, a sulfonamide derivative, represents a class of compounds whose physicochemical properties are critical to their application. This technical guide addresses the notable absence of publicly available quantitative solubility data for this specific compound. Rather than a simple data sheet, this document provides a comprehensive framework for researchers, chemists, and drug development professionals to experimentally determine, analyze, and understand the solubility of this compound and related novel compounds. We delve into the theoretical underpinnings of solubility, provide a detailed, self-validating experimental protocol using the gold-standard isothermal shake-flask method, and outline the subsequent data analysis and modeling.
Introduction: The Critical Role of Solubility
This compound belongs to the sulfonamide family, a class of compounds renowned for its therapeutic applications and utility as synthetic intermediates. The precise solubility of such a compound dictates the efficiency of crystallization for purification, the choice of solvents for synthetic reactions, and the feasibility of formulation strategies for drug delivery. An understanding of its behavior in various organic solvents allows for the rational design of manufacturing processes, minimizing waste and maximizing yield and purity.
Given the scarcity of specific solubility data for this compound, this guide serves as a practical and theoretical manual. It is designed to empower the scientist to generate reliable, high-quality solubility data and to interpret it within a robust thermodynamic context.
Part 1: Theoretical Foundations of Sulfonamide Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of the process must be negative for dissolution to occur spontaneously. This is influenced by both enthalpy (heat of solution) and entropy (disorder).
1.1. Molecular Structure and Intermolecular Forces
The structure of this compound provides clear indicators of its likely solubility behavior:
-
Sulfonamide Group (-SO₂NH-): This functional group is highly polar and capable of acting as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the oxygen atoms). This suggests strong interactions with polar solvents.
-
Aromatic Ring (2-Methylphenyl): The phenyl ring is nonpolar and will engage in van der Waals interactions. The presence of the methyl group adds to the nonpolar character.
-
Overall Polarity: The molecule possesses both polar and nonpolar regions, making it amphiphilic. Its solubility will therefore be highly dependent on the solvent's ability to accommodate both functionalities.
1.2. The Principle of "Like Dissolves Like"
This heuristic is a powerful predictor of solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonamide group, making them promising candidates for achieving significant solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have large dipole moments and can accept hydrogen bonds, interacting favorably with the sulfonamide group. The solubility order in these solvents can be complex and depends on specific interactions.[1]
-
Nonpolar Solvents (e.g., Cyclohexane, Toluene): These solvents will primarily interact with the methylphenyl portion of the molecule. Due to the highly polar sulfonamide group, solubility is expected to be very low in these solvents.[2][3]
1.3. The Impact of Crystal Lattice Energy
Before a single molecule can be solvated, it must be removed from the crystal lattice. The energy required to break apart the crystal structure is the lattice energy. Sulfonamides often form strong hydrogen-bonded networks in their crystalline state.[4] A high lattice energy will decrease solubility, as more energy is required from the solvation process to overcome the solid-state interactions.
Part 2: Experimental Protocol for Equilibrium Solubility Determination
To generate trustworthy and reproducible data, a rigorously controlled experimental procedure is essential. The isothermal saturation shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[5] It ensures that the system reaches true thermodynamic equilibrium, providing data suitable for process design and thermodynamic modeling.
Causality Behind the Shake-Flask Method
This method is chosen over faster, high-throughput techniques because its core principle is the direct measurement of a system at equilibrium. By ensuring an excess of the solid phase is present over a prolonged period of agitation at a constant temperature, we can be confident that the liquid phase is truly saturated. This avoids the kinetic artifacts and supersaturation issues that can plague other methods, making the data fundamentally reliable.
Step-by-Step Experimental Workflow
This protocol is designed as a self-validating system. The inclusion of a time-to-equilibrium study is critical for ensuring the trustworthiness of the final solubility measurements.
Materials and Reagents:
-
This compound (purity > 99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Thermostatic shaker bath or incubator
-
Calibrated analytical balance
-
20 mL glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to several 20 mL vials. Rationale: The visual confirmation of undissolved solid at the end of the experiment is the primary validation that saturation was achieved.[5]
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely seal the vials to prevent any solvent loss through evaporation, which would artificially inflate the calculated solubility.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 298.15 K / 25 °C).
-
Agitate the mixtures at a constant rate.
-
Time-to-Equilibrium Study (Self-Validation): For a new compound-solvent system, it is crucial to determine the time required to reach a stable concentration. This is done by preparing multiple identical vials and analyzing the supernatant concentration at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the concentration no longer changes between successive time points. A minimum of 48-72 hours is often recommended for sulfonamides.[5]
-
-
Sample Separation (Phase Separation):
-
Once equilibrium is confirmed, stop agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours. Rationale: This allows the excess solid to sediment, preventing clogging of the filter and ensuring only the saturated solution is sampled.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter directly into a pre-weighed, tared vial. Rationale: This step is critical to remove any microscopic solid particles that could lead to a significant overestimation of solubility. The filter must be pre-conditioned by flushing with a small amount of the solvent to prevent loss of the analyte through adsorption.[5]
-
-
Analyte Quantification (HPLC Method):
-
Accurately weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (often the mobile phase).
-
From the stock solution, prepare a series of calibration standards (e.g., 5-7 standards) covering the expected concentration range of the samples.
-
Accurately dilute a known mass of the filtered saturated solution with the mobile phase to bring its concentration into the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the original saturated solution.
-
Workflow Visualization
The logical flow of the shake-flask method is illustrated below.
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Part 3: Data Presentation and Thermodynamic Analysis
Once the experimental data is generated, it must be processed and presented in a clear, comparable format.
Data Calculation and Presentation
Solubility can be expressed in various units. The mole fraction (x₁) is dimensionless and particularly useful for thermodynamic modeling.
-
Mole Fraction (x₁):
-
Calculate moles of solute (n₁) from its mass and molar mass.
-
Calculate moles of solvent (n₂) from its mass and molar mass.
-
x₁ = n₁ / (n₁ + n₂)
-
All quantitative data should be summarized in a table, allowing for easy comparison across different solvents and temperatures.
Table 1: Template for Experimental Solubility Data of this compound at 298.15 K (25 °C)
| Solvent | Solvent Polarity Index | Solubility ( g/100g solvent) | Mole Fraction (x₁) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Intermediate | Experimental Value | Calculated Value |
| Toluene | Nonpolar | Experimental Value | Calculated Value |
| Cyclohexane | Nonpolar | Experimental Value | Calculated Value |
Thermodynamic Modeling
Experimental solubility data measured at different temperatures can be correlated using semi-empirical models to provide deeper thermodynamic insight.[6]
-
The Modified Apelblat Equation: This is one of the most widely used models to correlate solubility with temperature. It relates the mole fraction solubility (x₁) to the absolute temperature (T) using three empirical parameters (A, B, C).
-
ln(x₁) = A + (B/T) + C·ln(T)
-
-
The van't Hoff Equation: This model can be used to calculate the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs energy (ΔG°) of the solution process.
The dissolution process being endothermic (positive ΔH°) and entropy-driven (positive ΔS°) is a common finding for sulfonamides in organic solvents.[7]
Relationship Visualization
The expected relationship between solvent properties and the solubility of an amphiphilic molecule like this compound can be visualized.
Caption: Factors Influencing the Solubility of this compound.
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides the necessary scientific foundation and practical methodology for its determination. By following the detailed shake-flask protocol, researchers can generate high-quality, reliable data. Subsequent analysis using thermodynamic models allows this data to be transformed into a deeper understanding of the compound's behavior, facilitating rational solvent selection for synthesis, crystallization, and formulation. This framework is not only applicable to the title compound but serves as a robust template for investigating the solubility of any new chemical entity within the drug development pipeline.
References
-
U.S. Environmental Protection Agency. (n.d.). Methanesulfonamide, 1,1,1-trifluoro-N-(2-methylphenyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Hampson, J. W., Maxwell, R. J., Li, S., & Shadwell, R. J. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data, 44(6), 1332–1335. Retrieved from [Link]
-
Asadi, P., & Thati, J. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5545–5556. Retrieved from [Link]
-
Zhang, C., et al. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(9), 2824–2835. Retrieved from [Link]
-
Perlovich, G. L., et al. (2009). Thermodynamic and structural aspects of sulfonamide crystals and solutions. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 758-766. Retrieved from [Link]
-
Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. Retrieved from [Link]
-
Peña, M. Á., et al. (2005). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 16(4), 867-872. Retrieved from [Link]
-
SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Retrieved from [Link]
-
Hanaee, J. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45. Retrieved from [Link]
-
Perlovich, G. L., et al. (2010). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. European Journal of Pharmaceutical Sciences, 41(5), 683-692. Retrieved from [Link]
-
Cysewski, P., et al. (2019). Solubility advantage of sulfanilamide and sulfacetamide in natural deep eutectic systems: experimental and theoretical investigations. International Journal of Pharmaceutics, 569, 118591. Retrieved from [Link]
-
Zhang, C., et al. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. ResearchGate. Retrieved from [Link]
-
Wang, Q., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. RSC Advances, 14(32), 22933–22941. Retrieved from [Link]
-
Xin, H., et al. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Chemical Thermodynamics, 131, 316-324. Retrieved from [Link]
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Thermodynamic Stability Profile: o-Tolylmethanesulfonamide
This guide provides an in-depth technical analysis of the thermodynamic stability of
Executive Summary
o-Tolylmethanesulfonamide (CAS: 119-03-9) is a secondary sulfonamide characterized by a robust sulfonyl-nitrogen bond and an ortho-methyl substituted aromatic ring. Its thermodynamic profile is governed by three critical factors:
-
High Hydrolytic Stability: The sulfonamide linkage (
) exhibits high activation energy for hydrolysis, requiring harsh acidic/basic conditions ( ) for cleavage. -
Solid-State Polymorphism: Like many sulfonamides (e.g., tolbutamide), this molecule is prone to crystal polymorphism, where thermodynamic stability is dictated by hydrogen bonding networks between the sulfonyl oxygens and the amide proton.
-
Synthetic Thermodynamics (Lithiation): In synthetic applications, the molecule exhibits a distinct "thermodynamic sink" at the ortho-position during lithiation, contrasting with tertiary sulfonamides which favor benzylic rearrangement.
Physicochemical Baseline
| Property | Value / Characteristic | Thermodynamic Implication |
| Structure | Steric hindrance from o-methyl group increases kinetic stability against nucleophilic attack. | |
| Formula | MW: 185.24 g/mol | |
| Melting Point | 102–104 °C (Typical) | High lattice energy dominated by intermolecular H-bonds. |
| pKa (NH) | ~10.5 (Estimated) | Weakly acidic; exists as a stable anion in basic media ( |
| LogP | ~1.8 | Moderate lipophilicity; thermodynamically stable in organic/aqueous biphasic systems. |
Solid-State Thermodynamics & Polymorphism
For drug development, the solid-state stability is the primary concern. Sulfonamides are notorious for enantiotropic polymorphism , where the stability order of crystal forms changes with temperature.
3.1 Lattice Energy & Hydrogen Bonding
The thermodynamic stability of the solid form is driven by the maximization of hydrogen bond donors (NH) and acceptors (
-
Stable Form (Thermodynamic): Typically features centrosymmetric dimers (
motif) or catemers where every NH proton is engaged in a strong H-bond with a sulfonyl oxygen of a neighboring molecule. -
Meta-Stable Forms (Kinetic): Often obtained from rapid precipitation (e.g., anti-solvent addition). These forms have higher free energy (
) and higher solubility but will convert to the stable form over time (Ostwald Ripening).
3.2 Polymorph Screening Protocol
To ensure the isolation of the thermodynamically stable polymorph, the following equilibrium workflow is required:
Figure 1: Slurry equilibration is the gold standard for identifying the thermodynamically stable crystal form.
Synthetic Thermodynamics: The Lithiation Control
A unique aspect of o-tolylmethanesulfonamide is its behavior under strong basic conditions (e.g., reaction with
-
The Mechanism: The molecule possesses two acidic sites: the NH proton and the ortho-methyl protons (benzylic).
-
Thermodynamic Control: Unlike tertiary sulfonamides (which rearrange to the benzylic anion), the secondary sulfonamide dianion is thermodynamically stable at the ortho-position.
Reaction Pathway:
-
Step 1 (Kinetic): Deprotonation of Nitrogen
Mono-anion (Ar-N ). -
Step 2 (Thermodynamic): Directed Ortho Metalation (DoM) at the aromatic ring. The Lithium atom is stabilized by coordination with the sulfonyl oxygen and the nitrogen, forming a rigid 5-membered chelate.
Figure 2: The formation of the stable ortho-lithio dianion allows for regioselective functionalization.
Chemical Stability & Degradation Pathways
5.1 Hydrolytic Stability (Bond Strength)
The sulfonamide bond is thermodynamically robust due to the resonance stabilization of the sulfonyl group.
-
Acidic Hydrolysis: Requires concentrated HCl/
and reflux ( ). The reaction is first-order with respect to the sulfonamide.[1] -
Alkaline Hydrolysis: Extremely slow. The ionization of the NH group (
) creates a repulsive anionic shield ( ), preventing nucleophilic attack by .
5.2 Oxidative Stability
-
Sulfonamide Group: Already in the highest oxidation state (
); inert to oxidation. -
Tolyl Methyl Group: The weak point. Strong oxidants (
, ) can oxidize the o-methyl group to a carboxylic acid ( -carboxybenzenesulfonamide), leading to saccharin derivatives via cyclization.
Experimental Protocols for Stability Assessment
Protocol A: Forced Degradation (Stress Testing)
To validate stability for drug master files (DMF).
-
Preparation: Dissolve 10 mg of o-tolylmethanesulfonamide in 10 mL diluent (50:50 MeCN:
). -
Acid Stress: Add 1 mL 1N HCl. Heat at 80°C for 24 hours.
-
Base Stress: Add 1 mL 1N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Stress: Add 1 mL 3%
. Store at RT for 24 hours.[2] -
Analysis: Analyze via HPLC-UV (254 nm).
-
Acceptance Criteria: >99% recovery indicates high thermodynamic stability.
-
Protocol B: Solubility Thermodynamics
To determine the enthalpy of solution (
-
Prepare saturated solutions in water at 25°C, 37°C, and 50°C.
-
Filter and quantify concentration (
) via HPLC. -
Plot:
vs (Van 't Hoff plot). -
Calculation: The slope
. A positive indicates endothermic dissolution (solubility increases with temperature).
References
-
Familoni, O. B., Maillet, M., & Snieckus, V. (1998). Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides. Imperial College London / University of Waterloo. Link
-
Roca, M., et al. (2013).[1] Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry.[1] Link
-
Svärd, M., et al. (2016). Thermodynamic Stability Analysis of Tolbutamide Polymorphs. Journal of Pharmaceutical Sciences.[3] Link
-
PubChem Database. (2025). Methanesulfonamide and derivatives: Physical Properties.[4] National Institutes of Health. Link
-
Perlovich, G. L., et al. (2009). Thermodynamic and structural study of sulfonamide polymorphs. Journal of Pharmaceutical and Biomedical Analysis.[5] Link
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- 5. Thermodynamic and structural study of tolfenamic acid polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological activity of (2-Methylphenyl)methanesulfonamide derivatives
An In-depth Technical Guide to the Potential Biological Activity of (2-Methylphenyl)methanesulfonamide Derivatives
Foreword: The Enduring Versatility of the Sulfonamide Scaffold
As a Senior Application Scientist, one rarely encounters a chemical scaffold with the historical significance and continued therapeutic relevance of the sulfonamide. From their initial discovery as antibacterial agents to their current role in targeted cancer therapy, sulfonamide derivatives have proven to be a remarkably versatile class of compounds.[1][2][3] This guide focuses on a specific subset: derivatives of this compound. The introduction of the methanesulfonamide group (-SO₂NH₂) offers unique physicochemical properties, including its capacity as a hydrogen bond donor-acceptor and its non-basic nitrogen, making it a valuable pharmacophore in modern drug design.[4] Paired with the o-tolyl (2-methylphenyl) moiety, this core structure provides a foundation for developing a new generation of targeted therapeutic agents. This document synthesizes current research to provide an in-depth look at the biological activities, mechanisms of action, and experimental validation of these promising derivatives.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
The development of novel anticancer agents remains a paramount challenge, driven by the need for higher efficacy and reduced off-target toxicity.[5] this compound derivatives have emerged as promising candidates, exhibiting a range of antitumor activities through diverse and sophisticated mechanisms.[1][5]
Core Mechanisms of Antitumor Action
Unlike cytotoxic agents that indiscriminately target rapidly dividing cells, many sulfonamide derivatives function by inhibiting specific enzymes and signaling pathways critical to tumor growth, progression, and survival.
-
Enzyme Inhibition: This is the most prominent mechanism. The sulfonamide moiety is adept at interacting with the active sites of various enzymes.
-
Carbonic Anhydrase (CA) Inhibition: Tumor cells in a hypoxic environment often overexpress carbonic anhydrase isoforms, particularly CA IX. This enzyme helps regulate intracellular pH, allowing cancer cells to thrive in an acidic microenvironment. Sulfonamides are classic CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site, thereby disrupting pH regulation and inhibiting tumor growth.[1][6][7]
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Certain sulfonamide derivatives have been identified as potent tyrosine kinase inhibitors, disrupting pathways essential for angiogenesis and cell proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[6][8]
-
Matrix Metalloproteinase (MMP) Inhibition: MMPs are enzymes that degrade the extracellular matrix, a key process in cancer cell invasion and metastasis. Sulfonamide-based inhibitors can block this activity, impeding the spread of cancer.[1][2][6]
-
-
Cell Cycle Arrest & Apoptosis Induction: By interfering with critical cell cycle checkpoints, these derivatives can halt the proliferation of cancer cells, often inducing arrest in the G1 or G2/M phase.[1][2][8] Following cell cycle arrest, many of these compounds can trigger apoptosis (programmed cell death), eliminating the malignant cells.[8]
-
Microtubule Disruption: Some derivatives function similarly to taxanes or vinca alkaloids by disrupting the dynamics of microtubule assembly, which is essential for cell division, leading to mitotic catastrophe and cell death.[1][2]
Visualization: General Mechanism of Kinase Inhibition
The following diagram illustrates the fundamental principle of how a sulfonamide derivative can act as a kinase inhibitor, blocking the active site and preventing the phosphorylation of a substrate, a critical step in many oncogenic signaling cascades.
Caption: Competitive inhibition of a kinase active site by a sulfonamide derivative.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of novel anticancer compounds is initially assessed through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrazole-Sulfonamide | HCT-116 (Colon) | 3.53 | Doxorubicin | 4.10 |
| Pyrazole-Sulfonamide | HepG-2 (Liver) | 3.33 | Doxorubicin | 4.10 |
| Pyrazole-Sulfonamide | MCF-7 (Breast) | 4.31 | Doxorubicin | 4.10 |
| Glutamic Acid Bis Amide | MCF-7 (Breast) | >100 | Adriamycin | 12.1 |
| Glutamic Acid Bis Amide | K-562 (Leukemia) | 39.8 | Adriamycin | 1.9 |
| Data compiled from sources demonstrating the potential of various sulfonamide derivatives.[8][9] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol provides a self-validating system for assessing the antiproliferative activity of this compound derivatives.
Objective: To determine the IC₅₀ value of a test compound against a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere. The incubation time is critical and should be consistent across experiments.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: Targeting Essential Bacterial Pathways
The sulfonamides were the first class of effective chemotherapeutic agents used to treat bacterial infections.[3] While their use has been challenged by antibiotic resistance, the development of novel derivatives continues to be a vital area of research, particularly against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[10][11]
Mechanism of Action: Inhibition of Folate Synthesis
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4]
-
Bacteria synthesize folic acid de novo using para-aminobenzoic acid (PABA) as a key substrate.
-
Folic acid is a vital precursor for the synthesis of nucleotides (DNA and RNA) and certain amino acids.
-
Sulfonamides are structural analogs of PABA and compete for the active site of the DHPS enzyme.
-
This inhibition blocks the folic acid pathway, halting bacterial growth and replication (a bacteriostatic effect).[4]
This pathway is an excellent selective target because humans do not synthesize folic acid; they acquire it from their diet.
Visualization: Sulfonamide Inhibition of the Folic Acid Pathway
Caption: The competitive inhibition of DHPS by a sulfonamide derivative.
Quantitative Data: Antimicrobial Susceptibility
Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Derivative | Organism | Method | Result |
| Derivative 1a | S. aureus ATCC 25923 | Disk Diffusion | 22.15 mm zone |
| Derivative 1b | S. aureus ATCC 25923 | Disk Diffusion | 16.39 mm zone |
| Derivative 1a | S. aureus ATCC 25923 | Broth Dilution | MIC: 64-256 µg/mL |
| Derivative 1b | S. aureus Clinical Isolates | Broth Dilution | MIC: 64-512 µg/mL |
| Data compiled from a study on novel sulfonamide derivatives against S. aureus.[3] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the standards set by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a potential antimicrobial agent.
Objective: To determine the MIC of a test compound against a specific bacterial strain.
Materials:
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (in DMSO)
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Standard antibiotic for quality control (e.g., Ciprofloxacin)
Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. This results in a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Synthesis and Chemical Strategy
The rational design of novel derivatives requires a robust and flexible synthetic methodology. The most common approach for creating a library of this compound derivatives is through the reaction of a sulfonyl chloride with an amine.
General Synthetic Pathway
The core reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of (2-methylphenyl)methanesulfonyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Visualization: General Synthesis Reaction
Sources
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. View of Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity | Bangladesh Journal of Pharmacology [banglajol.info]
- 10. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Solid-State Characterization and Crystal Packing Analysis of 3-Amino-2-methyl-2-butanol (CAS 6291-17-4)
Executive Summary: The Structural Context of CAS 6291-17-4[1]
CAS 6291-17-4, identified as 3-amino-2-methyl-2-butanol (also referred to as 3-amino-2-methylbutan-2-ol), represents a critical class of chiral amino-alcohol intermediates used in the synthesis of complex pharmaceutical actives.[1] Its molecular architecture—featuring adjacent hydroxyl and amine functionalities—creates a high propensity for complex hydrogen-bonding networks in the solid state.
While specific unit cell parameters for this intermediate are often proprietary to specific drug master files (DMFs), understanding its crystal packing is non-negotiable for process scale-up. The solid-state form dictates hygroscopicity, flowability, and chemical stability .
This guide provides an in-depth analysis of the predicted crystal packing behaviors based on homologous amino-alcohol scaffolds and details a rigorous, self-validating protocol for acquiring and refining X-ray diffraction (XRD) data for this compound.
Crystal Chemistry & Packing Motifs
Molecular Topology and Interaction Sites
The molecule (C
-
H-Bond Donors (3): The hydroxyl group (-OH) and the primary amine (-NH
). -
H-Bond Acceptors (2): The oxygen atom (hydroxyl) and the nitrogen atom (amine).
Predicted Packing Hierarchy
Based on the Cambridge Structural Database (CSD) trends for small chiral amino alcohols (e.g., analogous structures like 2-amino-1-butanol), the crystal packing of CAS 6291-17-4 is governed by the following hierarchy of supramolecular synthons:
-
Primary Interaction (O-H···N): The strongest intermolecular force is typically the donation of the hydroxyl proton to the amine nitrogen. This often forms infinite 1D chains or helical assemblies.
-
Secondary Interaction (N-H···O): The amine protons cross-link these chains, forming 2D sheets or 3D networks.
-
Hydrophobic Shielding: The methyl groups (C2-Me and C3-Me) will orient to minimize steric clash, often creating "hydrophobic layers" sandwiched between the hydrophilic H-bond networks.
Chirality Implications:
-
Racemic Mixture: Likely crystallizes in a centrosymmetric space group (e.g., P2
/c), where enantiomers pair up to maximize density. -
Pure Enantiomer: Must crystallize in a non-centrosymmetric space group (e.g., P2
or P2 2 2 ). This is critical for optical resolution processes.
Experimental Protocol: XRD Data Acquisition
To characterize the solid form of CAS 6291-17-4, a dual-approach strategy utilizing Single Crystal XRD (SC-XRD) for absolute structure determination and Powder XRD (PXRD) for bulk phase identification is required.
Workflow Visualization
The following diagram outlines the logical flow for structural elucidation, ensuring data integrity at every step.
Figure 1: Structural elucidation workflow for organic intermediates. Blue: Input; Yellow: Decision Logic; Green: Data Collection; Red: Computational Analysis.
Single Crystal Growth Protocol
CAS 6291-17-4 is an amino alcohol, meaning it may be hygroscopic or have a low melting point.
-
Solvent Selection: Use polar protic solvents (Ethanol, Isopropanol) or non-polar antisolvents (Heptane) for vapor diffusion.
-
Derivatization (Contingency): If the free base is liquid or waxy at Room Temperature (RT), generate the Hydrochloride (HCl) or Oxalate salt. These salts generally possess higher melting points and superior crystallinity.
-
Reaction: Dissolve 1 eq. amine in Et
O; add 1M HCl in Et O dropwise. Filter precipitate.
-
-
Mounting: Mount crystal on a Kapton loop using Paratone oil. Cool immediately to 100 K using a nitrogen cryostream to prevent thermal motion disorder and sublimation.
Data Collection Parameters (Standard)
| Parameter | Setting | Rationale |
| Radiation | Cu K | Preferred for small organic molecules to maximize diffraction intensity and absolute configuration determination. |
| Temperature | 100 K | Minimizes thermal ellipsoids; essential for resolving H-atom positions in H-bond networks. |
| Resolution | 0.8 Å (min) | Required by IUCr for publication-quality atomic resolution. |
| Completeness | > 99% | Ensures no missing data wedges, critical for accurate space group assignment. |
Data Analysis and Validation
Structure Solution
Use Dual-Space Methods (e.g., SHELXT) rather than traditional Direct Methods. This is more robust for structures with flexible aliphatic chains like 3-amino-2-methyl-2-butanol.
Refinement Strategy (Self-Validating)
To ensure the model is trustworthy (E-E-A-T principle), follow these validation steps:
-
Hydrogen Placement: Do not rely solely on geometric calculation for the NH
and OH protons. Locate them in the Difference Fourier Map ( ) to confirm the H-bond network. -
Chirality Check: If the sample is enantiopure, the Flack parameter must be close to 0.0 (with low standard deviation). If Flack ~ 0.5, the crystal is a racemate or twinned.
-
CheckCIF: Run the final .cif file through the IUCr CheckCIF server. No 'A' level alerts regarding missed symmetry or voids should remain.
Quantitative Data Summary (Template)
When reporting the data for CAS 6291-17-4, structure your results table as follows:
| Crystallographic Parameter | Value (Example/Target) |
| Formula | C |
| Crystal System | Monoclinic or Orthorhombic (Predicted) |
| Space Group | P2 |
| Z (Molecules/Cell) | 4 (typically) |
| Density ( | ~1.1 - 1.3 g/cm |
| R | < 0.05 (5%) |
| Goodness of Fit (GooF) | ~1.0 - 1.1 |
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link
-
United States Pharmacopeia (USP). General Chapter <941> Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
-
Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link
-
PubChem. Compound Summary for CAS 6291-17-4 (3-Amino-2-methyl-2-butanol). National Library of Medicine. Link
Sources
Methodological & Application
Application Note: Strategic Functionalization of (2-Methylphenyl)methanesulfonamide
Introduction: The Scaffold & Reactivity Profile
(2-Methylphenyl)methanesulfonamide (CAS: 80596-56-1), often referred to as o-tolylmethanesulfonamide, represents a versatile "benzylsulfonamide" scaffold distinct from the more common benzenesulfonamides. Its utility in drug discovery stems from its unique dual-reactivity profile, allowing it to serve as a precursor for both acyclic bioactive sulfonamides and cyclic sultam pharmacophores.[1]
Structural Reactivity Analysis
Unlike simple arylsulfonamides (
| Position | Moiety | Reactivity Profile | Strategic Application |
| Nitrogen | Sulfonamide ( | Nucleophilic / Acidic ( | N-Functionalization: Arylation (Buchwald-Hartwig), Alkylation, Acylation. |
| Alpha-Carbon | Methylene ( | Acidic ( | C-Functionalization: Deprotonation with strong base (n-BuLi) allows electrophilic trapping (alkylation/aldol). |
| Ortho-Methyl | Toluene Methyl ( | Benzylic / Steric Handle | Cyclization Handle: Radical halogenation allows intramolecular cyclization to form medium-ring sultams. |
Strategic Reaction Map
The following diagram illustrates the divergent synthesis pathways available from this single building block.
Figure 1: Divergent synthetic utility of this compound.
Protocol A: Palladium-Catalyzed N-Arylation
Application: Synthesis of N-aryl sulfonamides (bioisosteres of amides) without using genotoxic aniline/sulfonyl chloride routes. Mechanism: Buchwald-Hartwig Cross-Coupling.
Critical Considerations
-
Catalyst Choice: The acidic proton on the sulfonamide requires a base that does not poison the catalyst. The
or precatalysts are superior for sulfonamides due to their stability and reactivity with weak nucleophiles. -
Base Sensitivity:
is preferred over to prevent side reactions at the benzylic position (Route B).[1]
Detailed Methodology
Reagents:
-
This compound (1.0 equiv)[1]
-
Aryl Bromide (1.2 equiv)[1]
-
Catalyst:
(2-3 mol%) -
Base:
(2.0 equiv, anhydrous)[1] -
Solvent: 1,4-Dioxane or Toluene (0.2 M)[1]
Step-by-Step Protocol:
-
Inert Setup: Charge a dried Schlenk tube or microwave vial with the sulfonamide, aryl bromide,
, and Pd catalyst.[1] -
Degassing: Seal the vessel and evacuate/backfill with Argon (
). -
Solvation: Add anhydrous dioxane via syringe. Sparge with Argon for 5 minutes.
-
Reaction: Heat to 100°C for 12–16 hours. (Monitor by LC-MS; disappearance of sulfonamide
). -
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Concentrate filtrate under reduced pressure.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in 20–40% EtOAc.
Validation:
-
1H NMR: Look for the disappearance of the broad singlet (
) at ~6.8 ppm and appearance of a sharp singlet ( ) at >9.0 ppm. -
Self-Check: If the yield is low, check for "homocoupling" of the aryl bromide. Increase catalyst loading to 5 mol% if steric hindrance from the ortho-methyl group is significant.
Protocol B: Regioselective C-Alkylation (Benzylic)
Application: Introduction of alkyl chains or electrophiles at the alpha-position to modulate lipophilicity or create chiral centers.
Mechanism: Deprotonation of the acidic benzylic protons (
Critical Considerations
-
Dianion Formation: The sulfonamide nitrogen (
) will deprotonate first. You must use 2.2 equivalents of base to generate the dianion (N-Li, C-Li species). The Carbon-Lithium species is the nucleophile. -
Temperature Control: The benzylic lithio-species is stable at -78°C but can decompose or cause self-condensation at higher temperatures.
Detailed Methodology
Reagents:
-
This compound (1.0 equiv)[1]
-
n-Butyllithium (2.5 M in hexanes, 2.2 equiv)[1]
-
Electrophile (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M)
Step-by-Step Protocol:
-
Dissolution: Dissolve the sulfonamide in anhydrous THF under
atmosphere. Cool to -78°C (Dry ice/Acetone bath). -
Dianion Generation: Add n-BuLi dropwise over 15 minutes.
-
Observation: The solution often turns bright yellow or orange, indicating the formation of the delocalized benzylic anion.
-
Hold: Stir at -78°C for 30 minutes to ensure complete deprotonation.
-
-
Electrophile Addition: Add the alkyl halide (neat or in minimal THF) dropwise.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with EtOAc (
). Wash combined organics with brine. Dry over .[1]
Purification Decision Tree (DOT):
Figure 2: Purification logic for C-alkylation products.
Protocol C: Synthesis of Sultams (Ring-Closing Metathesis)
Application: Creating cyclic sulfonamides (sultams), which are valuable pharmacophores found in anti-inflammatory and antiviral agents.[1] Mechanism: N-Allylation followed by Ru-catalyzed Ring-Closing Metathesis (RCM).
Detailed Methodology
Step 1: N-Allylation
-
Dissolve this compound (1.0 equiv) in DMF.
-
Add
(1.5 equiv) and Allyl Bromide (1.2 equiv).[1] -
Stir at RT for 4 hours.
-
Workup: Dilute with water, extract with EtOAc.[1] Purify the N-allyl sulfonamide intermediate.
Step 2: Ring-Closing Metathesis (RCM)
-
Note: This step requires the benzylic position to also carry an alkene if forming a ring involving the carbon backbone, OR the use of the ortho-methyl group via radical functionalization. However, a standard route to 5- or 6-membered sultams often involves starting with the N-allyl derivative and a second alkene moiety.
-
Specific Adaptation for this Scaffold: To utilize the o-tolyl scaffold effectively, we perform N-acryloylation followed by Heck Cyclization or Radical Cyclization .
Alternative High-Value Protocol: Intramolecular Radical Cyclization
-
Precursor: N-allyl-N-(2-methylbenzyl)sulfonamide (Synthesized via Step 1).
-
Reagents:
(catalytic), Oxidant.[1] -
Outcome: Cyclization onto the aromatic ring is difficult.
-
Recommended Route (Sultam):
-
React this compound with 1,3-dibromopropane (or similar di-electrophile) under basic conditions (
, MeCN, Reflux). -
This forms the N-sulfonyl azetidine/pyrrolidine ring system, anchoring the nitrogen.
-
References
-
Buchwald-Hartwig Sulfonamidation: Rosen, B. R., et al. "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters, 2011, 13(10), 2564–2567. Link[1]
-
C-H Functionalization: Mondal, S., et al. "Synthesis of Sultams by Ring-Closing Metathesis."[1][2] Synthesis, 2014, 46, 368-374.[2] Link[1]
-
General Reactivity: "Benzenesulfonamide pKa and Reactivity Data." PubChem Compound Summary. Link
-
Sultam Review: Reingruber, R., et al.[1] "The Chemistry of Sultams." Advanced Synthesis & Catalysis, 2009.[1] (Contextual grounding for Protocol C).
Sources
using (2-Methylphenyl)methanesulfonamide as a pharmaceutical intermediate
Application Note: Utilizing N-(2-Methylphenyl)methanesulfonamide as a Pharmaceutical Intermediate
Part 1: Executive Summary & Technical Grounding
1.1 Compound Identity & Strategic Importance (2-Methylphenyl)methanesulfonamide (CAS: 7022-17-5 for the N-isomer) serves as a critical "privileged structure" in medicinal chemistry.[1] It belongs to the methanesulfonanilide class, a moiety validated in FDA-approved anti-arrhythmic agents (Class III) and emerging kinase inhibitors.[2]
Critical Nomenclature Distinction: Researchers must distinguish between two structural isomers often confused in procurement:
-
Target Isomer (Focus of this Guide):
-(2-Methylphenyl)methanesulfonamide .
This guide focuses on the
1.2 Mechanism of Action Utility
The methanesulfonanilide group (
-
Mimic Phenols: It mimics the H-bonding of phenols but with better metabolic stability (resistant to glucuronidation).[1]
-
Channel Blocking: It is the primary pharmacophore responsible for blocking the
potassium channel in Class III anti-arrhythmics. -
Kinase Binding: It forms critical H-bonds in the ATP-binding pocket of tyrosine kinases (e.g., VEGFR2), as seen in Pazopanib-related scaffolds.[2][1]
Part 2: Synthetic Protocols & Workflows
Workflow Diagram: From Scaffold to API
The following Graphviz diagram illustrates the divergent synthetic pathways for this intermediate.
Caption: Divergent synthetic utility of N-(2-Methylphenyl)methanesulfonamide in generating kinase inhibitors and anti-arrhythmic scaffolds.[1]
Protocol A: Synthesis & Purification of the Intermediate
Use this protocol if synthesizing the scaffold in-house to ensure high purity (>99%) for subsequent GMP steps.[1]
Reagents:
- -Toluidine (1.0 eq)[1]
-
Methanesulfonyl chloride (MsCl) (1.1 eq)[2]
-
Pyridine (1.2 eq) or Triethylamine (1.5 eq)[2]
-
Dichloromethane (DCM) (Solvent)[2]
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with
-toluidine and dry DCM (10 mL/g). Cool to 0°C under nitrogen atmosphere.[1] -
Addition: Add Pyridine dropwise. Then, add MsCl dropwise via a pressure-equalizing addition funnel over 30 minutes.[2][1] Exothermic reaction – maintain T < 5°C.
-
Reaction: Allow warming to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).
-
Quench: Quench with 1M HCl (aqueous) to remove excess pyridine.
-
Workup: Separate organic layer.[1] Wash with sat.[1]
(to remove acid) and Brine.[2] Dry over .[2] -
Crystallization (Critical): Concentrate the organic layer. Recrystallize from Ethanol/Water (9:1) .
Quality Control Specifications:
| Test | Acceptance Criteria | Method |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.5% | HPLC (C18, ACN/Water) |
| Melting Point | 104–106°C | Capillary Method |
| Water Content | < 0.5% | Karl Fischer |[1]
Protocol B: Regioselective Nitration (Kinase Inhibitor Synthesis)
Application: Synthesizing the 4-amino or 5-amino core required for VEGFR/PDGFR kinase inhibitors (e.g., Pazopanib analogues).[2][1]
Scientific Rationale: The methanesulfonamide group is an ortho/para director (via the nitrogen lone pair) but is less activating than a free amine.[2] However, the steric bulk of the sulfonamide and the o-methyl group directs incoming electrophiles primarily to the para-position (relative to the nitrogen) (Position 4) or meta-position (relative to methyl) (Position 5), depending on conditions.[2]
Reagents:
Protocol:
-
Dissolution: Dissolve the intermediate in Glacial Acetic Acid at RT.
-
Nitration: Add
dropwise at 10–15°C. -
Heating: Warm to 45°C for 2 hours.
-
Isolation: Pour into ice water. The nitro-compound precipitates.[1]
-
Regioisomer Separation:
-
Reduction: Hydrogenation (
, Pd/C) or Fe/HCl reduction yields the aniline, ready for amide coupling with pyrimidine or quinoline scaffolds.[2]
Part 3: Pharmaceutical Applications & Case Studies
Application in Anti-Arrhythmic Research (Class III)
The methanesulfonanilide group is the functional anchor for Class III anti-arrhythmics.[2]
-
Mechanism: The sulfonamide NH proton (pKa ~8.[2]5) is crucial for binding to the selectivity filter of the hERG potassium channel.[2]
-
Synthetic Strategy: Using N-(2-methylphenyl)methanesulfonamide allows researchers to introduce steric bulk (methyl group) near the pharmacophore.[1] This often reduces "off-target" binding compared to the unsubstituted phenyl analogues (like Dofetilide precursors), improving the safety profile.[2]
Application in Kinase Inhibitor Design (VEGFR)
In the development of multi-targeted tyrosine kinase inhibitors (similar to Pazopanib or Sorafenib analogues):
-
Role: The scaffold serves as the "Hinge Binder" or the "Solvent Front" moiety.
-
Case Study: Synthesis of N-[5-({6-[4-(3-hydroxypropyl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide.
Part 4: Safety & Handling (SDS Summary)
-
Hazard Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A).[2]
-
Specific Reactivity:
-
Storage: Hygroscopic. Store under inert atmosphere (Argon) at 2–8°C.
References
-
Chemical Identity & Properties
-
Kinase Inhibitor Synthesis
-
Harris, P. A., et al. (2008).[2] Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.[1] Journal of Medicinal Chemistry.[1][9] Link (Demonstrates the utility of sulfonamide-substituted anilines in VEGFR inhibitors).[2]
-
-
Brinzolamide & Sulfonamide Intermediates
-
Methanesulfonanilide Pharmacology
-
Tubulin Inhibition (Benzyl Isomer Context)
Sources
- 1. 112941-34-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 3. N-(4-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide [chemicalbook.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. ES2741207T3 - Compuestos citotóxicos y antimitóticos, y métodos de uso de los mismos - Google Patents [patents.google.com]
- 6. EA029818B1 - ЦиÑоÑокÑиÑеÑкие и анÑимиÑоÑиÑеÑкие ÑÐ¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ Ð¸ ÑпоÑÐ¾Ð±Ñ Ð¸Ñ Ð¿ÑÐ¸Ð¼ÐµÐ½ÐµÐ½Ð¸Ñ - Google Patents [patents.google.com]
- 7. BindingDB BDBM26500 N-[5-({6-[4-(3-hydroxypropyl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide::aminopyrimidine, 20 [bindingdb.org]
- 8. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]
- 9. 甲烷磺酰胺 ≥97.0% (CHN) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes [organic-chemistry.org]
- 11. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
solvent selection for (2-Methylphenyl)methanesulfonamide reactions
Application Note & Protocol Guide
Topic: Strategic Solvent Selection for Reactions of (2-Methylphenyl)methanesulfonamide
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Reaction Environment
This compound is a member of the arylsulfonamide class of compounds, a structural motif of immense importance in medicinal chemistry and materials science. Sulfonamides are found in a wide array of pharmaceuticals, including antimicrobial agents, diuretics, and anticancer drugs.[1][2] The synthetic manipulation of the sulfonamide N-H bond, primarily through N-alkylation and N-arylation, is a cornerstone of drug discovery, allowing for the systematic modification of a molecule's physicochemical and pharmacological properties.
The success of these transformations—in terms of yield, purity, and reaction time—is profoundly dependent on the choice of solvent. The solvent is not merely an inert medium but an active participant that influences reactant solubility, stabilizes transition states, modulates the reactivity of bases and nucleophiles, and in some cases, dictates the reaction mechanism itself.[3][4] A poorly chosen solvent can lead to failed reactions, the formation of intractable byproducts, or challenging purifications.[5]
This guide, written from the perspective of a senior application scientist, moves beyond simple solvent lists. It aims to provide a mechanistic-based framework for rational solvent selection in key reactions involving this compound, empowering researchers to optimize their synthetic routes with precision and confidence. We will explore the causal relationships between solvent properties and reaction outcomes for two primary classes of reactions: N-Alkylation and N-Arylation .
Theoretical Framework: How Solvents Dictate Reactivity
The choice of solvent directly impacts the energetics of a reaction pathway. For reactions involving this compound, the key considerations are the solvent's polarity, proticity, and coordinating ability.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and dipole moments but lack acidic protons. They are highly effective at solvating cations (like K⁺ or Na⁺ from a base) while leaving the corresponding sulfonamide anion poorly solvated and thus highly nucleophilic. This makes them prime candidates for reactions proceeding through an Sₙ2 mechanism, such as N-alkylation.[6]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While excellent for dissolving polar reagents, they can form a solvent shell around the sulfonamide anion, stabilizing it and significantly reducing its nucleophilicity.[6] Therefore, they are generally avoided for reactions requiring a highly reactive sulfonamide anion. However, in some modern, green protocols, they can be employed successfully under specific conditions.[7][8]
-
Nonpolar & Weakly Polar Aprotic Solvents (e.g., Toluene, THF, Dioxane): These solvents are essential for many transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination.[9][10] Their inability to coordinate strongly with the metal center is crucial for maintaining catalytic activity. Reactant solubility can be a challenge in these solvents, sometimes requiring elevated temperatures.[11] For instance, the poor solubility of 2-nitrobenzenesulfonamide in toluene was noted to negatively impact reaction yield.[11]
The following diagram illustrates a logical workflow for selecting an appropriate solvent system based on the desired transformation.
Caption: Logical workflow for solvent selection in key reactions.
Solvent Selection Guide for Key Transformations
The following table summarizes the properties of common solvents and their general suitability for the N-alkylation and N-arylation of this compound.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Suitability for N-Alkylation (Sₙ2) | Suitability for N-Arylation (Buchwald-Hartwig) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent [12][13] | Poor (Can inhibit catalyst) |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good [14][15] | Avoid (Inhibits Pd catalyst)[10] |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Fair (Requires stronger base/higher temp)[11] | Excellent [16] |
| 1,4-Dioxane | Weakly Polar Aprotic | 2.2 | 101 | Fair | Excellent [9] |
| Tetrahydrofuran (THF) | Weakly Polar Aprotic | 7.6 | 66 | Good [14][15] | Good [9] |
| Dichloromethane (DCM) | Weakly Polar Aprotic | 9.1 | 40 | Good [5][14] | Avoid (Can inhibit catalyst)[10] |
Experimental Protocols
The following protocols are designed to be self-validating systems. The explicit statement of reagents, conditions, and analytical checkpoints allows for clear interpretation of results and straightforward troubleshooting.
Protocol 1: N-Alkylation with Benzyl Bromide - A Comparative Study
This protocol directly compares the efficacy of a polar aprotic solvent (DMF) versus a nonpolar solvent (Toluene) for a classic Sₙ2 reaction. The expected outcome is a significantly higher yield and faster reaction rate in DMF.
Reaction: this compound + Benzyl Bromide → N-Benzyl-(2-Methylphenyl)methanesulfonamide
Materials:
-
This compound (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
Procedure:
-
Reaction Setup (Performed in Parallel for each solvent):
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 185 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Flush the flask with an inert atmosphere (Nitrogen or Argon).
-
Flask A: Add 5 mL of anhydrous DMF via syringe.
-
Flask B: Add 5 mL of anhydrous Toluene via syringe.
-
Stir the suspensions at room temperature for 15 minutes.
-
-
Reagent Addition:
-
Add benzyl bromide (188 mg, 0.13 mL, 1.1 mmol) dropwise to each flask via syringe.
-
-
Reaction Execution:
-
Heat both reaction mixtures to 80 °C using a pre-heated oil bath.
-
Maintain stirring under an inert atmosphere.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting sulfonamide for reference. The reaction is complete upon consumption of the starting material. The reaction in DMF is expected to be complete within 2-4 hours, while the reaction in Toluene may be sluggish or incomplete even after 24 hours.
-
-
Workup:
-
Cool the reaction mixtures to room temperature.
-
Pour the contents of each flask into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity. Compare the isolated yields from both solvent systems.
-
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol details a robust method for coupling this compound with an aryl bromide. Toluene is selected as the solvent because it is non-coordinating and effectively solubilizes the organometallic intermediates at elevated temperatures, which is critical for the palladium catalytic cycle.[9][16] Solvents like DMF or acetonitrile are strictly avoided as they can bind to the palladium center and inhibit catalysis.[10]
Reaction: this compound + 4-Bromoanisole → N-(4-methoxyphenyl)-(2-Methylphenyl)methanesulfonamide
Materials:
-
This compound (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube or reaction vial, add Pd₂(dba)₃ (e.g., 18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and cesium carbonate (652 mg, 2.0 mmol).
-
Seal the vessel, and evacuate and backfill with an inert atmosphere (Argon is preferred) three times.
-
-
Reagent Addition:
-
In a separate flask, dissolve this compound (222 mg, 1.2 mmol) and 4-bromoanisole (187 mg, 1.0 mmol) in 5 mL of anhydrous toluene. Degas this solution by bubbling argon through it for 15 minutes.
-
Using a syringe, transfer the degassed solution to the Schlenk tube containing the catalyst, ligand, and base.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a pre-heated oil bath at 110 °C.
-
Stir the mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of 4-bromoanisole.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Characterize the final product by appropriate spectroscopic methods to confirm its structure and purity.
-
Conclusion
The intelligent selection of a solvent is a critical parameter for the successful execution of reactions involving this compound. As demonstrated, polar aprotic solvents like DMF are superior for promoting Sₙ2-type N-alkylation reactions by maximizing the nucleophilicity of the sulfonamide anion. Conversely, non-coordinating aprotic solvents such as toluene and dioxane are essential for preserving the catalytic activity in transition-metal-mediated N-arylation reactions. By understanding the underlying mechanistic principles and the specific demands of each reaction class, researchers can move from trial-and-error approaches to a rational, predictive strategy for solvent selection, ultimately accelerating the pace of discovery and development.
References
- Benchchem.
- RSC Publishing.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]
-
Reed-Berendt, B. G., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
- Benchchem.
-
Michalik, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
Simone, M., et al. Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Uniba.it. [Link]
-
Deng, G., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
U.S. Environmental Protection Agency. Methanesulfonamide, 1,1,1-trifluoro-N-(2-methylphenyl)- Properties. [Link]
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]
-
Zu, W., et al. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. PubMed. [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
RSC Publishing. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
Deng, G., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. ACS Publications. [Link]
-
Macmillan Group, Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]
-
Sella, E., et al. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ResearchGate. CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. [Link]
-
Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. [Link]
- Benchchem. Solvent effects on the reactivity of Methanesulfonamide, N-(trimethylsilyl)-.
-
Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. [Link]
-
Sella, E., et al. (2022). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PMC. [Link]
- Benchchem. Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
-
Wikipedia. Methanesulfonamide. [Link]
-
Richmond, M. G., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]
-
Uten, A.-S., et al. (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central. [Link]
- Google Patents. Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
Tútis, E., et al. (2001). Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. PubMed. [Link]
-
Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]
-
Richmond, M. G., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Semantic Scholar. [Link]
-
Richmond, M. G., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. [Link]
-
Tútis, E., et al. (2001). Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. ResearchGate. [Link]
-
MDPI. Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
scale-up procedures for (2-Methylphenyl)methanesulfonamide production
An Application Guide to the Process Development and Scale-Up of (2-Methylphenyl)methanesulfonamide
Abstract: This document provides a comprehensive technical guide for the process development, scale-up, and quality control of this compound, a key intermediate in pharmaceutical synthesis. The protocols and rationale detailed herein are intended for researchers, chemists, and drug development professionals. This guide emphasizes a "Quality by Design" (QbD) approach, focusing on process understanding, safety, and regulatory compliance to ensure a robust and reproducible manufacturing process.
Introduction and Strategic Rationale
This compound is a sulfonamide derivative of significant interest in medicinal chemistry. The sulfonamide functional group is a cornerstone in drug design, found in a wide array of therapeutic agents.[1] Due to its structural properties, this specific intermediate serves as a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs).
The classical and most direct synthetic route involves the reaction of a sulfonyl chloride with an amine, a method well-established in organic chemistry.[2] This guide focuses on the sulfonylation of 2-methylaniline with methanesulfonyl chloride. This pathway is selected for its high efficiency, atom economy, and the ready availability of starting materials. However, scaling this reaction from the laboratory bench to a pilot plant presents significant challenges related to reaction kinetics, heat management, impurity profiles, and product isolation.[3]
This document outlines a systematic approach to navigate these challenges, ensuring the final product meets stringent quality and purity specifications required for further use in pharmaceutical development.
Process Workflow and Critical Stages
The overall manufacturing process can be broken down into several key stages, each with its own set of critical parameters that must be controlled to ensure the desired outcome.
Caption: Overall workflow for this compound production.
Core Synthesis: Reaction Mechanism and Rationale
The formation of the sulfonamide bond proceeds via a nucleophilic attack of the primary amine (2-methylaniline) on the highly electrophilic sulfur atom of methanesulfonyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Caption: Simplified reaction mechanism for sulfonamide formation.
Safety and Hazard Management
Scaling up this process requires a rigorous approach to safety due to the hazardous nature of the reagents.
-
Methanesulfonyl Chloride (MsCl): This reagent is highly corrosive, a lachrymator, and reacts exothermically with water and other nucleophiles.[4] It is critical to handle MsCl in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6] Emergency showers and eyewash stations must be readily accessible.[4] Storage should be in a cool, dry place, away from incompatible materials like bases and strong oxidizing agents.[4]
-
Solvents: The choice of solvent must consider flammability and toxicity. All equipment used must be properly grounded to prevent static discharge, especially when handling flammable solvents.[7]
-
Emergency Response: Spills of MsCl should be absorbed with an inert material like vermiculite and neutralized carefully with a sodium bicarbonate solution.[4] In case of fire, CO2, dry chemical powder, or alcohol-resistant foam are suitable extinguishing media; water should be avoided as it can react violently with unreacted MsCl.[5][7]
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol establishes a baseline for process parameters and impurity profiling.
Equipment:
-
250 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Ice-water bath
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Purge the system with an inert gas (e.g., nitrogen).
-
Charge Reactants: To the flask, add 2-methylaniline (10.0 g, ~93.3 mmol) and a suitable solvent like dichloromethane (DCM) or ethyl acetate (100 mL). Add a tertiary amine base like triethylamine (14.2 mL, ~102.6 mmol).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Slow Addition: Dissolve methanesulfonyl chloride (7.9 mL, ~102.6 mmol) in 20 mL of the solvent. Add this solution dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of thermal degradation impurities.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-Up:
-
Carefully quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization. (See Section 7).
Scale-Up Considerations and Process Optimization
Transitioning from a 10 g to a 1 kg+ scale introduces significant challenges. A Quality by Design (QbD) approach, which involves understanding how process parameters affect product quality, is essential.[8]
| Parameter Category | Critical Process Parameter (CPP) | Impact on Critical Quality Attribute (CQA) | Control Strategy for Scale-Up |
| Reagent Stoichiometry | Molar ratio of MsCl and base to amine | Affects yield and residual starting materials. Excess MsCl can lead to di-sulfonated impurities. | Maintain a slight excess (1.05-1.10 eq) of MsCl and base to ensure complete conversion of the limiting reagent. |
| Temperature Control | Reaction temperature | Higher temperatures can increase the rate of side reactions, impacting the impurity profile.[3] | Use a jacketed reactor with a reliable heating/cooling system. Monitor internal and jacket temperatures continuously. |
| Addition Rate | Rate of MsCl addition | A fast addition rate can cause a rapid exotherm, leading to poor temperature control and potential safety hazards. | Use a calibrated dosing pump for controlled addition. The rate should be set to maintain the target temperature range. |
| Mixing Efficiency | Agitator speed and impeller design | Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent reaction and impurity formation.[3] | Select an appropriate agitator (e.g., pitched-blade turbine) and validate the mixing speed to ensure homogeneity without excessive shear. |
| Work-up & Phase Splits | pH of aqueous washes, settling time | Affects removal of base and salts. Poor phase separation can lead to product loss in emulsions. | Monitor pH during washes. Allow adequate time for phase separation in the reactor or use a dedicated settling tank. |
Process Analytical Technology (PAT)
Product Isolation and Purification: Crystallization
Sulfonamides are typically crystalline solids, making recrystallization an effective purification method.[2]
Protocol: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., isopropanol, acetone) at an elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Use pre-heated equipment to prevent premature crystallization.[13]
-
Cooling & Anti-Solvent Addition: Allow the solution to cool slowly. Once cooling begins, slowly add a miscible "anti-solvent" (e.g., water, heptane) in which the product is insoluble, until turbidity persists.[14] Rationale: A controlled cooling rate and slow anti-solvent addition are critical for forming well-defined crystals and minimizing impurity entrapment.
-
Crystal Growth: Allow the solution to stand undisturbed to maximize crystal growth. Seeding with a small crystal of the pure product can be beneficial if crystallization is slow to initiate.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel or a Nutsche filter-dryer in a pilot plant setting.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until the residual solvent levels, as determined by Gas Chromatography (GC), meet predefined specifications.
Troubleshooting Crystallization
Caption: Logic diagram for troubleshooting common crystallization problems.
Analytical Controls and Specifications
A robust set of analytical methods is required to ensure the quality and purity of the final API, in line with Good Manufacturing Practices (GMP).[15][16]
| Test | Method | Typical Specification | Rationale |
| Appearance | Visual | White to off-white crystalline solid | Confirms physical form and absence of gross contamination. |
| Identity | FTIR / NMR | Spectrum conforms to reference standard | Confirms the chemical structure of the compound. |
| Assay/Purity | RP-HPLC | ≥ 99.0% | Quantifies the amount of the desired compound and detects impurities.[17] |
| Melting Point | Capillary Method | e.g., 110-114 °C (Range to be determined) | A sharp melting point range is indicative of high purity. |
| Residual Solvents | Headspace GC | Per ICH Q3C Guidelines | Ensures that solvent levels are below safety limits for pharmaceutical use. |
| Loss on Drying | Gravimetric | ≤ 0.5% | Measures the amount of volatile matter (e.g., water, residual solvent). |
Regulatory and GMP Compliance
The synthesis of any material intended for use in clinical trials or commercial drug products must adhere to current Good Manufacturing Practices (cGMP).[18] This framework ensures that the API meets consistent quality and purity standards.[15] Key aspects include:
-
Quality Management System: An effective system should be in place that involves management and all manufacturing personnel.
-
Documentation: All manufacturing steps, in-process controls, and analytical results must be thoroughly documented in batch records.[16]
-
Quality Unit: An independent quality unit is responsible for reviewing and approving all quality-related documents and for the final release or rejection of the API.[15]
References
- Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. (2025). Vertex AI Search.
- Process analytical technology - Wikipedia. Wikipedia.
- Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). Technology Networks.
- Process Analytical Technology (P
- FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. U.S.
- Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
- Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie.
- Methanesulfonyl chloride Safety Data Sheet. (2024, September 26). Kishida Chemical Co., Ltd.
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- METHANESULFONYL CHLORIDE. CAMEO Chemicals - NOAA.
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). Organic Chemistry Frontiers.
- Sulfonamide - Wikipedia. Wikipedia.
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). U.S.
- Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022, February 10). Canada.ca.
- What are Active Pharmaceutical Ingredients (APIs)? (2024, March 21). Single Use Support.
- FDA's Guidelines for GMP Of API. Dalton Pharma Services.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 9. Process analytical technology - Wikipedia [en.wikipedia.org]
- 10. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 11. fda.gov [fda.gov]
- 12. pharmanow.live [pharmanow.live]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 16. susupport.com [susupport.com]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. dalton.com [dalton.com]
Troubleshooting & Optimization
purification methods for crude (2-Methylphenyl)methanesulfonamide
Technical Support Center: Purification of (2-Methylphenyl)methanesulfonamide
To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification Protocols for Crude this compound
Introduction: The Challenge of Sulfonamide Purity
You are likely working with This compound (also referred to as o-tolylmethanesulfonamide). This compound typically presents as a white to off-white solid with a melting point in the range of 108–112°C (depending on the specific polymorph and purity).
Common Impurity Profile: When synthesizing this target from (2-methylphenyl)methanesulfonyl chloride, the crude matrix often contains three distinct classes of impurities that require orthogonal removal strategies:
-
Starting Material (Neutral): Unreacted sulfonyl chloride or bromide.
-
Hydrolysis Byproduct (Strongly Acidic): (2-Methylphenyl)methanesulfonic acid.
-
Coupling Side-Products (Neutral/Lipophilic): Disulfonimides (formed by over-reaction of the sulfonamide with excess sulfonyl chloride).
The following guide details a "Double-Switch" Acid-Base Extraction protocol, which is the most robust method for this class of compounds, followed by recrystallization techniques for final polishing.
Module 1: The "Double-Switch" Acid-Base Extraction
Best for: Removing both starting materials and sulfonic acid byproducts without chromatography.
This protocol exploits the specific
The Logic (Why this works)
-
Step A (Weak Base Wash): Sodium Bicarbonate (
) is basic enough to deprotonate the sulfonic acid impurity (making it water-soluble) but too weak to deprotonate the sulfonamide target (which stays organic). -
Step B (Strong Base Extraction): Sodium Hydroxide (
) deprotonates the sulfonamide, pulling it into the aqueous phase. Neutral impurities (starting material, disulfonimides) remain trapped in the organic phase.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.
-
Note: If the crude is not fully soluble, add a small amount of THF, but avoid alcohols (they interfere with partitioning).
-
-
The "Acid Purge" (Remove Sulfonic Acids):
-
Wash the organic phase twice with Saturated Aqueous
. -
Discard the aqueous layer. (This contains the sulfonic acid byproduct).[1]
-
-
The "Target Capture" (Extract Sulfonamide):
-
Extract the organic phase three times with 1.0 M NaOH .
-
Keep the aqueous layer (Product Phase).
-
Discard the organic layer (This contains unreacted chloride and disulfonimides).
-
-
Precipitation:
-
Cool the combined NaOH aqueous extracts to 0–5°C in an ice bath.
-
Slowly acidify with 6.0 M HCl dropwise with vigorous stirring until pH reaches ~1–2.
-
Observation: The product should precipitate as a white solid.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with ice-cold water (to remove NaCl) and then cold Hexane (to remove trace trapped organics).
-
Dry under vacuum at 45°C.
-
Visual Workflow (Logic Gate)
Caption: Logical flow of the "Double-Switch" purification method, separating impurities based on acidity constants (
Module 2: Recrystallization (Polishing)
Best for: Improving crystallinity and removing trace color bodies after Acid-Base extraction.
If the product from Module 1 is slightly colored or has a wide melting range, use this method.
Solvent Selection Guide:
| Solvent System | Ratio (v/v) | Application | Protocol Notes |
| Ethanol / Water | 9:1 to 1:1 | Standard | Dissolve in hot Ethanol; add hot water until turbid. Cool slowly. Best for yield. |
| Toluene | 100% | Purification | Excellent for removing non-polar impurities. Product is sparingly soluble cold, soluble hot. |
| EtOAc / Hexane | 1:3 | Drying | Good for removing trapped water or gummy residues. |
Troubleshooting Sticky Solids (Oiling Out): If your compound "oils out" (forms a liquid droplet at the bottom) instead of crystallizing:
-
Reheat the mixture until the oil dissolves.
-
Add a seed crystal of pure material (if available).
-
Scratch the inner wall of the flask with a glass rod at the air/liquid interface.
-
Add slightly more of the good solvent (e.g., Ethanol) to change the saturation point.
Technical Support FAQs
Q1: My product is pink/reddish after the acid-base wash. What happened?
-
Diagnosis: This indicates oxidation of trace aniline impurities (from the synthesis of the starting sulfonyl chloride) or phenol derivatives.
-
Solution: Perform a Charcoal Filtration . Dissolve the solid in hot Ethanol, add activated carbon (5 wt%), stir for 15 minutes, and filter hot through a Celite pad. Then proceed with recrystallization.[2][3]
Q2: I have low yield after the NaOH extraction step.
-
Diagnosis: this compound has slight water solubility even in its neutral form, or the precipitation pH was not low enough.
-
Solution:
-
Ensure you acidified to pH < 2 .
-
Salting Out: Add solid NaCl to the acidic aqueous filtrate to saturate it. This forces the organic sulfonamide out of the water phase (Common Ion Effect). Extract the acidified aqueous layer with EtOAc to recover the remaining product.
-
Q3: The NMR shows a "doublet" of peaks in the aromatic region that shouldn't be there.
-
Diagnosis: You likely have the Disulfonimide impurity (
). This forms when the reaction runs too long or with excess chloride. -
Solution: The Acid-Base extraction (Module 1) is specifically designed to remove this. The disulfonimide is much less acidic (
~1-2) or completely neutral depending on substitution, but often stays in the organic layer during the weak base wash or has different solubility. If it persists, recrystallize from Toluene , as disulfonimides are typically more soluble in toluene than the primary sulfonamide.
Q4: Can I use chromatography instead?
-
Answer: Yes, but it is often unnecessary. If required for >99.5% purity (e.g., for biological assays):
-
Stationary Phase: Silica Gel (Acid washed is better).
-
Mobile Phase: DCM : MeOH (95:5) or Hexane : EtOAc (60:40).
-
Tip: Sulfonamides can streak on silica. Add 0.1% Acetic Acid to the mobile phase to sharpen the peaks.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
BenchChem. Troubleshooting common issues in the synthesis of aryl sulfonic acids. Retrieved from .
-
ChemicalBook. Methanesulfonamide Properties and Solubility Data. Retrieved from .
-
National Institutes of Health (NIH). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from .
-
Sigma-Aldrich. Methanesulfonamide Product Specification and CoA. Retrieved from .
Sources
minimizing side reactions in (2-Methylphenyl)methanesulfonamide synthesis
Technical Support Center: Optimization of (2-Methylphenyl)methanesulfonamide Synthesis
Executive Summary
The synthesis of this compound (also known as o-tolylmethanesulfonamide) presents a unique challenge compared to standard aryl sulfonamides. The presence of a benzylic methylene spacer (
This guide provides a self-validating protocol to navigate these competing factors.
Module 1: The Critical Intermediate – Sulfonyl Chloride Stability
The Issue:
Users frequently report "disappearing product" or "oily residues" after converting sodium (2-methylphenyl)methanesulfonate to its sulfonyl chloride.
Diagnosis:
Benzylic sulfonyl chlorides are notoriously unstable. Unlike stable phenyl sulfonyl chlorides, they undergo thermal desulfonylation (cheletropic elimination of
Mechanism of Failure:
Troubleshooting Protocol:
| Parameter | Standard Protocol (Risk) | Optimized Protocol (Safe) |
| Reagent | Thionyl Chloride ( | |
| Temperature | Reflux ( | Strictly |
| Quench | Pour onto ice/water | Dilute with dry DCM, then wash cold |
| Drying | Rotovap at | Rotovap at |
Q: My sulfonyl chloride is turning pink/red. Is it ruined?
A: The color change often indicates the formation of radical species or trace iodine (if using iodide catalysts), but more commonly, it signals the onset of decomposition. If the color is light pink, proceed immediately to amination. If it is dark red/black, desulfonylation is likely advanced; check NMR for the characteristic shift of the benzyl chloride (
Module 2: The Amination Step – Sterics vs. Kinetics
The Issue: Low yields during the reaction of (2-methylphenyl)methanesulfonyl chloride with ammonia, often accompanied by hydrolysis products (sulfonic acid). Diagnosis: The ortho-methyl group provides steric hindrance, slowing the attack of ammonia on the sulfur atom. If the reaction is too slow, ambient moisture competes for the sulfonyl chloride (Hydrolysis). If you heat it to overcome sterics, you trigger desulfonylation (see Module 1).
Optimized Workflow (Schotten-Baumann Variant):
-
Solvent System: Use a biphasic system (DCM/Water) or a homogeneous organic system (THF). Avoid pure water.
-
The "Goldilocks" Zone: Maintain reaction temperature between 0°C and 10°C . Do not heat.
-
Stoichiometry: Use a large excess of Ammonia (
eq.) or a scavenger base ( ).
Q: I see a secondary spot on TLC that runs higher than my product. What is it?
A: This is likely the Bis-sulfonamide (
-
Cause: As the primary sulfonamide forms, it becomes acidic. If the base concentration drops, the sulfonamide anion attacks a remaining molecule of sulfonyl chloride.
-
Fix: Increase the concentration of Ammonia (or primary amine). The high concentration ensures the amine is the dominant nucleophile, outcompeting the sulfonamide product.
Module 3: Precursor Quality – The Halide Stage
The Issue: Impurities in the starting material (o-xylyl bromide) carrying over. Diagnosis: Radical bromination of o-xylene often produces the gem-dibromide (benzal bromide type) or the dimer (via Wurtz coupling).
Visualizing the Pathway:
Figure 1: Reaction pathway illustrating the critical instability of the sulfonyl chloride intermediate and potential off-ramps to side products.
FAQ: Troubleshooting Specific Scenarios
Q1: Can I use Chlorosulfonic acid (
Q2: Why does the literature suggest
Q3: How do I remove the sulfonic acid impurity from my final product? A: Sulfonic acids are highly water-soluble and acidic.
-
Dissolve crude solid in EtOAc.
-
Wash with saturated
(Sulfonic acid becomes the salt and goes to water; Sulfonamide stays in Organic). -
Warning: Do not use strong NaOH, as sulfonamides can be deprotonated (
) and lost to the aqueous layer.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Strecker reaction and Sulfonyl chloride synthesis).
-
King, J. F., et al. "The Mechanism of Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1743–1749.
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Mechanisms of Desulfonylation and Nucleophilic Substitution).[1]
- Laird, T. "Organic Process Research & Development: Sulfonylation Safety." Organic Process Research & Development, vol. 15, no. 6, 2011. (Safety regarding thermal instability of sulfonyl chlorides).
Sources
Technical Support Center: Thermal Analysis of (2-Methylphenyl)methanesulfonamide
Role: Senior Application Scientist Topic: Thermal Decomposition & Stability Analysis Reference ID: TS-2026-MMS-05
Introduction: Navigating the Thermal Profile
Welcome to the technical support hub for (2-Methylphenyl)methanesulfonamide . As researchers, you know that sulfonamides are the backbone of many antibacterial and anticonvulsant agents. However, their thermal behavior—specifically the competition between melting, sublimation, and oxidative decomposition—often creates ambiguous data in TGA and DSC curves.
This guide is not a generic manual. It is a troubleshooting system designed to help you distinguish between a phase transition and a degradation event , ensuring your stability data is robust enough for regulatory filing.
Module 1: Pre-Analysis & DSC Anomalies
Focus: Sample History, Purity, and "Ghost" Peaks
Q: I see a small endothermic peak 10–15°C below my expected melting point. Is my sample decomposing early?
A: Likely not. You are probably observing a "Solid-Solid Transition" or a Solvate Desorption.
This compound, like many sulfonamide derivatives, can exhibit polymorphism. The ortho-methyl group on the phenyl ring introduces steric strain that can lock the molecule into metastable crystal lattices during rapid precipitation.
Troubleshooting Protocol:
-
Run a Heat-Cool-Heat Cycle:
-
Heat to 110°C (just past the expected melt of ~90-100°C) to erase thermal history.
-
Cool slowly (5°C/min) to recrystallize into the stable thermodynamic form.
-
Re-heat to decomposition (>200°C).
-
-
Interpretation:
-
If the small peak disappears in the second heat: It was a polymorph or processing stress.
-
If the small peak shifts : It may be a solvate (check TGA for weight loss at this temp).
-
If the peak remains : Check purity via HPLC; it could be a eutectic impurity (e.g., o-toluidine residue).
-
Q: My DSC baseline drifts wildly after the melt. Is this instrument failure?
A: No, this is likely "Pan Failure" due to vapor pressure.
Sulfonamides can sublime or release volatile amines/hydrocarbons rapidly upon decomposition. If you are using standard crimped aluminum pans, the pressure build-up from the o-tolyl moiety cleavage can deform the pan bottom, reducing contact with the sensor.
Corrective Action:
-
Switch to Hermetic Pans: Use Tzero™ or high-pressure gold-plated pans to suppress sublimation and contain the volatiles.
-
Pinhole Lid: If you want to study evaporation/sublimation, use a lid with a laser-drilled pinhole (50 µm) to allow controlled release without pan deformation.
Module 2: TGA & Decomposition Mechanics
Focus: Weight Loss Steps and Chemical Breakdown
Q: The TGA shows a two-step weight loss. What is breaking first?
A: The first step is often the cleavage of the sulfonamide bond (
For this compound, the thermal stress targets the weakest bonds. The bond dissociation energy (BDE) of the
The Decomposition Pathway:
-
Primary Event (~200°C - 280°C): Homolytic cleavage of the
bond or bond.-
Result: Release of
(gas) and the formation of reactive radical species (methyl and o-tolyl-amino radicals).
-
-
Secondary Event (>350°C): Degradation of the aromatic ring and char formation.
Visualization: Analytical Workflow The following diagram outlines the logical flow for confirming these events.
Figure 1: Integrated workflow for distinguishing physical transitions from chemical degradation.
Module 3: Advanced Mechanism Analysis
Focus: Evolved Gas Analysis (EGA)
Q: How do I confirm that the evolved gas is and not just moisture?
A: You must couple your TGA with FTIR or MS (TGA-MS).
Moisture loss occurs <100°C. Decomposition of the sulfonamide moiety occurs >200°C.
If you observe mass loss signals at m/z 64 (
The "Methyl Effect": The ortho-methyl group on the phenyl ring is not innocent. At high temperatures, it can undergo H-abstraction, leading to benzylic radicals that may cyclize or polymerize, creating a "char" residue higher than expected for simple sulfonamides.
Visualization: Thermal Decomposition Pathway This diagram illustrates the specific bond cleavages expected for this molecule.[1]
Figure 2: Proposed thermal degradation pathways showing the extrusion of sulfur dioxide and radical formation.
Module 4: Kinetic Modeling & Shelf Life
Focus: Calculating Activation Energy (
Q: Can I predict the shelf life of this compound at 25°C using this high-temp data?
A: Yes, by applying the Arrhenius equation via Isoconversional Methods.
You cannot rely on a single heating rate. You must perform the TGA experiment at multiple rates (
Experimental Protocol for Kinetics:
-
Run TGA at four heating rates: 2, 5, 10, and 20 °C/min.
-
Extract
: The temperature at which 5% weight loss occurs for each rate. -
Apply Flynn-Wall-Ozawa (FWO) Method: Plot
vs . The slope of the line is related to .
| Heating Rate ( | Interpretation | ||
| 2 °C/min | ~210 | ~235 | Closer to equilibrium; use for |
| 10 °C/min | ~225 | ~250 | Standard QC rate. |
| 20 °C/min | ~235 | ~265 | Thermal lag present; shifts peaks higher. |
Calculation:
-
If the lines for different conversion percentages (
) are parallel, the mechanism is single-step. -
If they cross, the decomposition involves complex competing reactions (likely due to the o-methyl steric interference).
References
-
BenchChem. (2025).[1] An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Retrieved from
-
Wang, L., Li, R., & Wang, H. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry, 26(2), 486-488.[2] Retrieved from
-
PubChem. (2025). N-ethyl-1-(2-methylphenyl)methanesulfonamide Compound Summary. National Library of Medicine. Retrieved from
-
Gad, S. & Abd El-Ghaffar, M. (2025). Thermal analysis of pharmaceutical compounds: Sulfonamides. Journal of Thermal Analysis and Calorimetry. Retrieved from
-
Sigma-Aldrich. (2025). Methanesulfonamide Product Specification and MSDS. Retrieved from [3]
Sources
Technical Support Center: Optimizing PTC Protocols for CAS 6291-17-4
The following Technical Support Guide addresses Phase Transfer Catalysis (PTC) challenges specifically involving 3-amino-2-methyl-2-butanol (CAS 6291-17-4).
Product Focus: 3-Amino-2-methyl-2-butanol (CAS 6291-17-4) Application: Biphasic Nucleophilic Substitutions (N-Alkylation, O-Alkylation) & Chiral Synthesis[1][2]
Product & Technical Overview
CAS 6291-17-4 is a hydrophilic amino-alcohol substrate, not a catalyst.[1][2] In Phase Transfer Catalysis (PTC) systems, it presents unique challenges due to its high water solubility and dual nucleophilic sites (amine and hydroxyl).
| Property | Specification | PTC Implication |
| Chemical Name | 3-Amino-2-methyl-2-butanol | Substrate (Nucleophile) |
| Molecular Formula | C₅H₁₃NO | Low molecular weight, highly polar.[1][2] |
| Solubility | Miscible in water; poor in non-polar organics. | Critical Failure Mode: Substrate trapping in the aqueous phase. |
| pKa (Amine) | ~10.5 (Estimated) | Requires pH > 12 for N-nucleophilicity.[1] |
| pKa (Hydroxyl) | ~16-17 | Requires concentrated NaOH (40-50%) for O-deprotonation.[1] |
The Core Challenge: Partitioning & Selectivity
The primary failure mode with CAS 6291-17-4 in PTC is Interfacial Access .[1][2] Unlike lipophilic amines, this substrate remains deeply solvated in the aqueous phase, preventing it from colliding with the organic-soluble electrophile (e.g., alkyl halide).
Mechanism of Failure
-
Hydration Shell: The -OH and -NH₂ groups form strong hydrogen bonds with water, creating a high energy barrier for transfer into the organic phase.
-
Catalyst Mismatch: Standard catalysts (e.g., TBAB) may extract the electrophile into the aqueous phase (slow) or fail to extract the substrate anion into the organic phase.
Visualizing the Partitioning Problem
The following diagram illustrates the competing pathways and the "Hydration Trap" affecting CAS 6291-17-4.
Caption: The "Hydration Trap" (Red Dashed Line) prevents the hydrophilic anion from entering the organic phase without a highly lipophilic quaternary ammonium catalyst.[1]
Troubleshooting Hub
Issue 1: Low Yield / No Reaction
Symptom: Electrophile remains unconsumed in the organic layer; CAS 6291-17-4 remains in the aqueous layer.[1][2] Root Cause: The catalyst cannot overcome the hydration energy of the amino-alcohol anion.
| Diagnostic Step | Corrective Action | Scientific Rationale |
| Check Catalyst Lipophilicity | Switch from TBAB (Tetrabutyl) to Aliquat 336 (Methyltrioctyl) or Tetrahexylammonium bromide .[1][2] | A more lipophilic cation ( |
| Check Aqueous Saturation | Saturate the aqueous phase with NaCl or KOH (50% w/w). | "Salting out" effect reduces the solubility of CAS 6291-17-4 in water, forcing it toward the interface.[1] |
| Solvent Polarity | Switch organic solvent from Toluene/Hexane to Dichloromethane (DCM) or Chlorobenzene . | DCM is better at solvating the ion-pair, lowering the energy of the transition state.[1] |
Issue 2: Poor Chemoselectivity (N- vs. O-Alkylation)
Symptom: Mixture of ether (O-alkyl) and amine (N-alkyl) products.[1][2] Root Cause: The amine is a better nucleophile in neutral conditions, but the alkoxide is better in high pH/PTC conditions.
-
To Promote O-Alkylation (Ether Formation):
-
Protocol: Use 50% NaOH + 10 mol% Tetrabutylammonium Hydrogen Sulfate (TBAHS) .
-
Mechanism: High base concentration ensures complete deprotonation of the -OH (pKa ~16).[1] The "soft" bulky cation (TBA+) preferentially pairs with the "hard" alkoxide, shielding it from water and enhancing reactivity.
-
Tip: Use an excess of alkyl halide to drive the reaction.
-
-
To Promote N-Alkylation:
Issue 3: Emulsion Formation
Symptom: Reaction mixture forms a milky, inseparable layer.[2] Root Cause: CAS 6291-17-4 acts as a surfactant/co-surfactant due to its amphiphilic nature (hydrophobic methyl/butyl backbone + hydrophilic amine/alcohol).[1]
-
Immediate Fix: Filter through a pad of Celite or add brine.
-
Prevention:
Optimized Experimental Protocols
Protocol A: Selective O-Alkylation (Ether Synthesis)
Target: Synthesizing ethers from CAS 6291-17-4 while minimizing N-alkylation.[1][2]
-
Aqueous Phase: Dissolve CAS 6291-17-4 (1.0 eq) in 50% NaOH (5-10 volumes).
-
Note: The high concentration is critical for deprotonation.
-
-
Organic Phase: Dissolve Alkyl Halide (1.2 eq) and Aliquat 336 (5 mol%) in Toluene.
-
Why Aliquat 336? Its high lipophilicity extracts the hydrophilic alkoxide efficiently.
-
-
Reaction: Combine phases and stir vigorously (800 RPM) at 50°C.
-
Monitoring: Monitor by GC-MS. If N-alkylation is observed, lower the temperature to 25°C and increase NaOH concentration.
Protocol B: Chiral Resolution / Asymmetric Synthesis
Target: Using CAS 6291-17-4 as a chiral building block.
-
Warning: Under harsh PTC conditions (high T, strong Base), racemization of the chiral center (if using an enantiopure starting material) can occur via elimination-addition pathways.
-
Safeguard: Keep temperature < 40°C. Use Solid-Liquid PTC (KOH solid + Toluene) rather than aqueous NaOH to minimize racemization risk.[1]
Safety & Handling (CAS 6291-17-4)[1][3][4]
-
Corrosivity: As an amino-alcohol, it causes skin irritation and serious eye damage. Wear chemical-resistant gloves (Nitrile) and goggles.[1]
-
Volatility: It has a relatively low boiling point for an amino alcohol. Avoid rotary evaporation at high vacuum/temperature if the product is volatile; the substrate may co-distill.
References
- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
-
Makosza, M. (1975). "Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes". Pure and Applied Chemistry, 43(3-4), 439-462.[1] (Mechanism of interfacial deprotonation).
- Halpern, M. (2002). "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives". Chimica Oggi.
-
PubChem Compound Summary for CID 220878 (3-Amino-2-methyl-2-butanol) . National Center for Biotechnology Information. (Chemical properties and safety data).
-
Freedman, H. H. (1986). "Industrial Applications of Phase Transfer Catalysis". Pure and Applied Chemistry, 58(6), 857-868. (Optimization of biphasic nucleophilic substitutions).
Sources
Validation & Comparative
HPLC method development for (2-Methylphenyl)methanesulfonamide detection
An In-Depth Guide to HPLC Method Development for the Detection of (2-Methylphenyl)methanesulfonamide
This guide provides a comprehensive, data-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. As a crucial component in pharmaceutical development, a reliable analytical method is paramount for purity assessment, stability studies, and quality control. This document eschews a rigid template, instead presenting a logical, field-proven workflow that emphasizes the scientific rationale behind each experimental decision. We will navigate the process from initial parameter scouting to final method optimization, comparing key variables to arrive at a scientifically sound and validated protocol.
The Analytical Challenge: this compound
This compound is a small organic molecule featuring a sulfonamide functional group and a substituted aromatic (tolyl) ring. These structural motifs dictate its analytical behavior. The aromatic ring provides a chromophore suitable for UV detection, while the overall structure suggests moderate hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[1] Our objective is to develop a method that provides high resolution, excellent peak symmetry, and the sensitivity required for pharmaceutical quality control.
Part 1: Foundational Strategy and Initial Scouting Experiments
A successful method development process begins with a logical screening of the most influential chromatographic parameters: the stationary phase, the mobile phase, and the detection wavelength.
Pillar 1: Detector Selection - The Power of Full-Spectrum Analysis
For method development, a single-wavelength UV detector is insufficient. We will employ a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD).[2] Unlike conventional detectors that monitor absorbance at a single wavelength, a PDA detector captures the entire UV-Vis spectrum for every point in the chromatogram.[3][4]
Causality Behind the Choice:
-
Optimal Wavelength Determination: A PDA allows us to retrospectively extract chromatograms at any wavelength, making it possible to identify the absorbance maximum (λ-max) of this compound from a single injection, ensuring maximum sensitivity.
-
Peak Purity Analysis: By comparing spectra across the peak, the PDA can assess spectral uniformity, providing a high degree of confidence that the peak represents a single, pure compound and is free from co-eluting impurities.[5] This is a critical function in pharmaceutical analysis.[4]
Pillar 2: Stationary Phase (Column) Screening
The choice of stationary phase is the most powerful tool for manipulating selectivity in chromatography.[6] We will compare three distinct reversed-phase columns to evaluate which chemistry provides the best performance for our analyte. All columns selected for this initial screening will have standard dimensions (e.g., 150 x 4.6 mm, 5 µm particle size) to provide a direct comparison of the stationary phase chemistry.
Column Alternatives & The Rationale for Their Selection:
-
Workhorse C18 (L1): An octadecylsilane (C18) column is the most widely used in RP-HPLC due to its strong hydrophobic retention.[1][7] It serves as our baseline and is an excellent starting point for most small molecules.
-
Less Retentive C8 (L7): An octylsilane (C8) column provides similar hydrophobic interactions to C18 but with a shorter alkyl chain, resulting in less retention.[8] This can be advantageous if the analyte is too strongly retained on a C18, leading to excessively long run times or poor peak shape.
-
Aromatic-Specific Biphenyl (L11): A biphenyl phase offers an alternative separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions with aromatic analytes like this compound.[8][9] This can dramatically enhance selectivity, especially for separating structurally similar aromatic compounds.
Pillar 3: Mobile Phase Organic Solvent Screening
The composition of the mobile phase, particularly the organic solvent, also plays a critical role in chromatographic selectivity.[10] We will evaluate the two most common organic solvents used in RP-HPLC: Acetonitrile (ACN) and Methanol (MeOH). The aqueous component will be 0.1% Formic Acid in HPLC-grade water to control the pH and ensure the sulfonamide group remains in a consistent protonation state, which aids in producing sharp, symmetrical peaks.
Solvent Alternatives & The Rationale for Their Selection:
-
Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength than methanol. Its π-electron system can also influence interactions with aromatic stationary phases and analytes.[10]
-
Methanol (MeOH): Is a protic solvent capable of hydrogen bonding, which can introduce different selectivity compared to the aprotic ACN. It is particularly effective at highlighting the unique selectivity of phenyl-based columns.[10]
Part 2: Comparative Data Analysis & Method Optimization
The initial scouting experiments were conducted using a generic gradient (e.g., 5% to 95% organic solvent over 15 minutes) to ensure elution of the analyte. The results from these screening runs are summarized below.
Data Presentation: Initial Scouting Results
| Column | Organic Solvent | Retention Time (min) | Tailing Factor (As) | Theoretical Plates (N) | Observations |
| C18 | Acetonitrile | 9.8 | 1.3 | 8,500 | Good retention, slight peak tailing. |
| C18 | Methanol | 11.2 | 1.4 | 7,900 | Increased retention, more pronounced tailing. |
| C8 | Acetonitrile | 7.5 | 1.1 | 9,200 | Less retention, improved peak shape. |
| C8 | Methanol | 8.9 | 1.2 | 8,800 | Acceptable retention and peak shape. |
| Biphenyl | Acetonitrile | 10.5 | 1.1 | 11,500 | Strong retention with excellent peak shape. |
| Biphenyl | Methanol | 12.1 | 1.0 | 12,100 | Optimal performance: Strong retention, perfect symmetry, highest efficiency. |
Analysis of Scouting Data: The comparative data clearly indicates that the Biphenyl column with a Methanol-based mobile phase provides the most promising results. The combination of hydrophobic and π-π interactions from the biphenyl stationary phase, complemented by the selectivity offered by methanol, resulted in the highest efficiency (Theoretical Plates) and a perfectly symmetrical peak (Tailing Factor = 1.0).[6] This combination will be carried forward for method optimization.
Workflow & Optimization Logic
The process of moving from initial screening to a final, optimized method follows a clear logical path.
Caption: Workflow for HPLC method development and validation.
Gradient Optimization
Using the Biphenyl column and Methanol/Water mobile phase, the gradient was optimized to reduce the analysis time while maintaining resolution from any potential impurities. A series of runs with varying gradient slopes (from a fast 5-minute gradient to a slower 20-minute gradient) were performed. A 10-minute linear gradient from 20% to 80% Methanol was found to provide the best balance of speed and peak quality, eluting the this compound peak at approximately 6.2 minutes with excellent symmetry.
Part 3: Final Method, Protocols, and Validation Framework
Based on the systematic development process, the final optimized method is presented below, along with the necessary protocols for its implementation and validation.
Final Optimized HPLC Method
| Parameter | Condition |
| Column | Biphenyl, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 20% to 80% B in 10 min; hold at 80% B for 2 min; return to 20% B in 0.1 min; hold for 2.9 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA at 272 nm (λ-max of analyte) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to volume with HPLC-grade water. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to volume with HPLC-grade methanol. Filter through a 0.45 µm filter.
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard (10 µg/mL): Pipette 100 µL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
3. Sample Preparation (for a drug substance):
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.
-
Dilute to volume with the diluent.
-
Perform a further 1:100 dilution to bring the concentration to the target of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Strategy: Adherence to ICH Q2(R2)
The developed method must be validated to demonstrate its suitability for its intended purpose.[11] Validation will be performed according to the International Council for Harmonisation (ICH) guideline Q2(R2).[11][12] The core validation parameters are interconnected and provide a comprehensive picture of the method's performance.[13][14]
Caption: Interrelationship of ICH Q2(R2) validation parameters.
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of excipients, impurities, and degradation products.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 1 µg/mL to 20 µg/mL).
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (e.g., spike recovery).
-
Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Range: Confirm the interval over which the method is precise, accurate, and linear.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C) to demonstrate the method's reliability during normal use.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Conclusion
This guide has detailed a systematic, comparative approach to developing a robust RP-HPLC method for the analysis of this compound. By screening multiple columns and mobile phases, we identified a Biphenyl stationary phase with a methanol-based mobile phase as the optimal condition, leveraging both hydrophobic and π-π interactions to achieve superior chromatographic performance. The final, optimized method is suitable for validation according to ICH guidelines, ensuring its applicability in a regulated drug development environment. This science-driven, comparative methodology serves as a robust template for developing high-quality analytical methods for novel small molecules.
References
-
ResearchGate. Photodiodes: A powerful tool in hplc for peak detection and identification. Available from: [Link]
-
Pharma Beginners. (2025). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Available from: [Link]
-
Scientific Paper. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available from: [Link]
-
ACS Publications. (1998). HPLC method development with the photodiode array detector: A laboratory experiment. Journal of Chemical Education. Available from: [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]
-
QbD Group. (2025). The Eyes of HPLC: Strategic Use of Detectors. Available from: [Link]
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A Senior Application Scientist's Guide to Elemental Analysis of (2-Methylphenyl)methanesulfonamide
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. In this comprehensive guide, we delve into the elemental analysis of (2-Methylphenyl)methanesulfonamide, a key organic compound. This document provides an in-depth comparison of analytical standards, detailed experimental protocols, and the underlying scientific principles that govern accurate elemental composition determination.
This compound, with the chemical formula C₈H₁₁NO₂S and CAS number 7022-17-5, requires precise elemental analysis to confirm its identity, purity, and consistency between batches. This guide is designed to be a practical resource, blending theoretical knowledge with actionable laboratory protocols.
Theoretical Elemental Composition
The first step in any elemental analysis is to establish the theoretical composition based on the compound's molecular formula. This theoretical baseline serves as the primary reference point for all subsequent experimental measurements.
Table 1: Theoretical Elemental Composition of this compound (C₈H₁₁NO₂S)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 51.31 |
| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.94 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.48 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 17.09 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 17.14 |
| Total | 187.27 | 100.00 |
This table provides the foundational data against which all experimental results will be compared.
Comparison of Elemental Analysis Standards
Table 2: Comparison of Commercially Available Organic Analytical Standards
| Standard | Supplier | Formula | C (%) | H (%) | N (%) | S (%) | O (%) | Key Considerations |
| Sulfanilamide | Elemental Microanalysis | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.26 | 18.62 | 18.58 | High sulfur and nitrogen content, making it a good calibrant for these elements.[1] |
| Cystine | NIST | C₆H₁₂N₂O₄S₂ | 30.00 | 5.03 | 11.66 | 26.69 | 26.62 | High sulfur content and a well-established NIST standard reference material. |
| Acetanilide | Sigma-Aldrich | C₈H₉NO | 71.09 | 6.71 | 10.36 | - | 11.84 | Useful for carbon, hydrogen, and nitrogen calibration in a similar molecular weight range. |
Causality Behind Standard Selection: The selection of these standards is based on the principle of matrix matching to the extent possible. Sulfanilamide and Cystine are particularly relevant due to their sulfur and nitrogen content, which are key elements in this compound. Acetanilide provides a good reference for the carbon and hydrogen content. By using a combination of these standards, a multi-point calibration curve can be constructed that brackets the expected elemental composition of the target compound, thereby enhancing the accuracy of the analysis.
Analytical Techniques: A Comparative Overview
The gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is combustion analysis.[2][3] This technique offers high precision and reliability. For oxygen determination, a similar principle of high-temperature decomposition is employed, but in an inert atmosphere.
Combustion Analysis (for C, H, N, S): In this method, a precisely weighed sample is combusted in a high-temperature furnace in the presence of a pure oxygen stream. This process quantitatively converts the elements into their respective gaseous oxides (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.
Pyrolysis (for O): To determine the oxygen content, the sample is pyrolyzed in a furnace filled with a reducing agent (e.g., platinized carbon) in an inert gas stream (e.g., helium). The oxygen in the sample is converted to carbon monoxide (CO), which is then detected.
The choice of a specific elemental analyzer will depend on the laboratory's throughput needs and the specific elements to be analyzed. Modern elemental analyzers offer a high degree of automation, minimizing user intervention and improving reproducibility.
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability checks and the use of certified reference materials to ensure the trustworthiness of the generated data.
Protocol 1: Determination of Carbon, Hydrogen, Nitrogen, and Sulfur by Combustion Analysis
1. Instrument Preparation and Calibration:
- Ensure the elemental analyzer is in optimal working condition, with all consumables (e.g., combustion tubes, catalysts, absorbents) checked and replaced if necessary.
- Perform a leak check of the system to ensure a completely sealed gas flow path.
- Calibrate the instrument using a certified organic analytical standard, such as Sulfanilamide or Acetanilide.[1] A multi-point calibration using varying weights of the standard is recommended to establish a linear response.
2. Sample Preparation:
- Accurately weigh approximately 2-3 mg of the this compound sample into a tin capsule. The exact weight should be recorded to four decimal places.
- For validation, prepare at least three replicate samples.
- Prepare a similar set of capsules with a check standard (a different CRM from the one used for calibration) to verify the accuracy of the calibration.
3. Analysis:
- Introduce the samples into the elemental analyzer's autosampler.
- Initiate the automated analysis sequence. The instrument will drop each sample into the combustion furnace at a controlled time.
- The resulting combustion gases are carried by a helium stream through a gas chromatographic column for separation and are subsequently detected by a thermal conductivity detector (TCD).
4. Data Analysis and System Suitability:
- The instrument software will automatically calculate the percentage of C, H, N, and S based on the sample weight and the detector response against the calibration curve.
- The results for the check standard must fall within the certified acceptance criteria (typically ±0.3% of the certified value) to validate the analytical run.
- The relative standard deviation (RSD) of the replicate samples should be less than 2%.
Protocol 2: Determination of Oxygen by Pyrolysis
1. Instrument Preparation and Calibration:
- Configure the elemental analyzer for oxygen determination, which involves a pyrolysis reactor.
- Calibrate the instrument using a certified oxygen standard, such as benzoic acid or acetanilide.
2. Sample Preparation:
- Accurately weigh approximately 2-3 mg of the this compound sample into a silver capsule.
- Prepare at least three replicate samples and a check standard.
3. Analysis:
- Introduce the samples into the autosampler.
- The samples are dropped into the pyrolysis furnace, where the oxygen is converted to CO.
- The CO is separated and detected by a TCD.
4. Data Analysis and System Suitability:
- The software calculates the oxygen percentage.
- The check standard results must meet the acceptance criteria, and the RSD of the replicates should be below 2%.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for consistent and accurate results.
Caption: Experimental workflow for elemental analysis.
Logical Relationships of Standards
The relationship between the theoretical values, certified reference materials, and the experimental results forms a self-validating system.
Caption: Relationship between standards and results.
Conclusion
The elemental analysis of this compound is a critical quality control step that requires a meticulous and well-validated approach. By understanding the theoretical composition, selecting appropriate certified reference materials, and employing robust analytical techniques like combustion and pyrolysis, researchers and drug development professionals can ensure the identity and purity of this important compound. The protocols and principles outlined in this guide provide a comprehensive framework for achieving accurate and reliable elemental analysis results, ultimately contributing to the development of safe and effective pharmaceutical products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
